CD73-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H26ClN7O9 |
|---|---|
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
2-[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3-ethynyl-3,4-dihydroxyoxolan-2-yl]methoxy]-2-[[4-(2-oxo-1,3-diazinan-1-yl)phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C26H26ClN7O9/c1-2-25(41)15(43-20(17(25)35)34-12-30-16-18(28)31-23(27)32-19(16)34)11-42-26(21(36)37,22(38)39)10-13-4-6-14(7-5-13)33-9-3-8-29-24(33)40/h1,4-7,12,15,17,20,35,41H,3,8-11H2,(H,29,40)(H,36,37)(H,38,39)(H2,28,31,32)/t15-,17+,20-,25-/m1/s1 |
Clé InChI |
ROWSPNRRBJYDCU-IRJNKLFQSA-N |
SMILES isomérique |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |
SMILES canonique |
C#CC1(C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Potent CD73 Inhibitor: AB680 (Quemliclustat)
Note to the Reader: A thorough search for a specific molecule designated "CD73-IN-14" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized, potent, and clinically relevant small molecule CD73 inhibitor, AB680 (quemliclustat) , as a representative example to fulfill the detailed requirements of this technical overview. The principles and methodologies described herein are broadly applicable to the study of other small molecule CD73 inhibitors.
Introduction: The CD73-Adenosine Axis in Cancer Immunotherapy
In the tumor microenvironment (TME), the ecto-enzyme CD73 (ecto-5'-nucleotidase) plays a pivotal role in orchestrating an immunosuppressive landscape. CD73 is a cell surface protein that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] This is often the final step in the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to the immunosuppressive nucleoside, adenosine.[2] The accumulation of extracellular adenosine in the TME potently dampens the anti-tumor immune response by binding to adenosine receptors (primarily A2A and A2B receptors) on various immune cells, including T cells and Natural Killer (NK) cells.[2] This signaling cascade inhibits immune cell activation, proliferation, and effector functions, thereby allowing cancer cells to evade immune surveillance.[3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppressive mechanism and unleash the full potential of the host's immune system against the tumor.[4]
AB680 (Quemliclustat): A Potent and Selective Small Molecule Inhibitor of CD73
AB680, also known as quemliclustat, is a novel, highly potent, reversible, and selective small molecule competitive inhibitor of human CD73.[3][5] Its development was a result of extensive structure-activity relationship (SAR) studies and structure-based drug design aimed at creating a therapeutic agent that can effectively block the production of adenosine in the TME.[2] AB680 has demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by low plasma clearance and a long half-life, making it suitable for parenteral administration.[2][5] It is currently being evaluated in clinical trials for various cancers.[6]
Mechanism of Action
The primary mechanism of action of AB680 is the direct inhibition of the enzymatic activity of both soluble and cell-bound CD73. By competitively binding to the active site of the CD73 enzyme, AB680 prevents the hydrolysis of AMP to adenosine. This leads to a significant reduction in the concentration of immunosuppressive adenosine within the TME. The reduction in adenosine levels has several downstream effects that collectively enhance anti-tumor immunity:
-
Restoration of T-cell Function: By preventing the activation of adenosine receptors on T-cells, AB680 restores their ability to proliferate, secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ), and exert their cytotoxic effects against cancer cells.[3][7]
-
Enhanced Efficacy of Immune Checkpoint Blockade: The adenosine pathway is a key mechanism of resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. AB680 has been shown to act synergistically with anti-PD-1 therapy by removing the adenosine-mediated suppression of T-cell activity, leading to more robust and durable anti-tumor responses.[3][8]
-
Modulation of the Tumor Microenvironment: Beyond T-cells, the reduction in adenosine can also impact other immune cells in the TME, such as NK cells and myeloid cells, further shifting the balance towards an anti-tumorigenic environment.
Quantitative Data for AB680
The following table summarizes the key quantitative data for AB680 based on preclinical studies.
| Parameter | Species | Value | Reference |
| Ki (Inhibition Constant) | Human CD73 | 5 pM | [2][5][9] |
| IC50 (Half maximal inhibitory concentration) | Human CD73 | Sub-nanomolar | [3] |
| Selectivity | Over related ecto-nucleotidases (e.g., CD39) | >10,000-fold | [10] |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of AB680.
CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This assay is used to determine the potency of an inhibitor against the enzymatic activity of CD73.
-
Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate. The malachite green reagent forms a colored complex with the released inorganic phosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity.
-
Methodology:
-
Recombinant human CD73 enzyme or cells expressing CD73 (e.g., CHO-CD73 cells) are incubated with the substrate AMP in a suitable buffer.[10]
-
Various concentrations of the inhibitor (e.g., AB680) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
T-Cell Proliferation and Cytokine Production Assays
These assays assess the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine on T-cells.
-
Principle: T-cell activation and proliferation are suppressed by adenosine. A CD73 inhibitor can restore these functions by blocking adenosine production.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured.
-
T-cells are activated using anti-CD3/CD28 antibodies or beads.[10]
-
AMP is added to the culture to serve as a substrate for endogenous CD73, leading to adenosine production and T-cell suppression.
-
Different concentrations of the CD73 inhibitor (e.g., AB680) are added to the culture.
-
For Proliferation: T-cell proliferation is measured after a few days of culture using methods like CFSE dilution by flow cytometry or incorporation of radioactive thymidine.
-
For Cytokine Production: The supernatant from the cell culture is collected, and the concentration of cytokines like IFN-γ and IL-2 is measured using ELISA or multiplex bead arrays.[3]
-
In Vivo Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the CD73 inhibitor alone or in combination with other therapies.
-
Principle: The inhibitor is administered to mice bearing tumors, and its effect on tumor growth and the tumor immune microenvironment is assessed.
-
Methodology:
-
Cancer cells (e.g., B16F10 melanoma or MC38 colon adenocarcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice.[3]
-
Once the tumors are established, mice are treated with the CD73 inhibitor (e.g., AB680), a vehicle control, and/or other therapies like anti-PD-1 antibodies.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and spleens are harvested for further analysis.
-
The immune cell populations within the tumor (tumor-infiltrating lymphocytes) are analyzed by flow cytometry to assess changes in the number and activation state of T-cells and other immune cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The CD39/CD73-adenosine signaling pathway leading to immunosuppression.
Caption: AB680 inhibits CD73, blocking adenosine production and restoring T-cell function.
Caption: A typical experimental workflow for assessing the in vivo efficacy of AB680.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quemliclustat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of CD73-IN-14: A Potent Nucleoside Inhibitor of the Ecto-5'-Nucleotidase for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase, has emerged as a critical immune checkpoint that contributes to a tumor's ability to evade the host's immune system. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in dampening the anti-tumor activity of T cells and natural killer (NK) cells. Consequently, the development of small molecule inhibitors targeting CD73 is a highly pursued strategy in cancer immunotherapy. This technical guide details the discovery and synthesis of CD73-IN-14, a potent, selective, and orally bioavailable nucleoside inhibitor of CD73. This document provides a comprehensive overview of the synthetic route, quantitative biochemical and cellular activity, and the detailed experimental protocols utilized in its characterization, serving as a valuable resource for professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting CD73
The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that can either promote or suppress an anti-tumor immune response. One of the key immunosuppressive pathways involves the metabolism of extracellular adenosine triphosphate (ATP). Within the TME, ATP is converted to AMP by the ectoenzyme CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[1] High concentrations of adenosine in the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, leading to inhibited T cell proliferation and cytokine release, and impaired NK cell cytotoxicity.
Given its crucial role in generating immunosuppressive adenosine, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity. Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability and better tumor penetration. The discovery of this compound, a compound with nanomolar potency and favorable pharmacological properties, represents a significant advancement in this area.
Discovery of this compound
This compound, also referred to as compound 49 in the primary literature, was discovered through a systematic drug discovery campaign that began with a known hit molecule and progressed through lead optimization to identify a clinical candidate.[2] The development process focused on improving potency, selectivity, and pharmacokinetic properties of a series of nucleoside inhibitors.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is provided in the primary scientific literature and involves the construction of the modified nucleoside core followed by the addition of the side chains. For the precise, step-by-step synthetic route, researchers are directed to the experimental section of the cited publication.[2]
Quantitative Data
The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound [3][4]
| Assay Type | Parameter | Value |
| Biochemical Assay | ||
| Recombinant Human CD73 | IC50 | 0.17 nM |
| Cellular Assays | ||
| Adenosine Production in H1568 cells | EC50 | 0.79 ± 0.38 nM |
| AMP Hydrolysis in CD8+ T cells | EC50 | 0.22 nM |
| In Vivo Efficacy | ||
| EG7 Mouse Model (Oral Dosing) | Tumor Growth Inhibition | Dose-dependent |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) [3][4]
| Dose (mg/kg) | Cmax (nM) | Tmax (hr) | AUC0-24h (ng*hr/mL) |
| 50 | 74 | 0.8 | 580 |
| 200 | 1800 | 0.8 | 6094 |
| 500 | 11000 | 0.3 | 18500 |
Signaling Pathways and Experimental Workflows
The CD73-Adenosine Signaling Pathway
The following diagram illustrates the central role of CD73 in the production of immunosuppressive adenosine within the tumor microenvironment.
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing CD73 inhibitors like this compound involves a multi-step experimental workflow.
Caption: A typical experimental workflow for the discovery of a CD73 inhibitor.
Experimental Protocols
Recombinant Human CD73 Biochemical Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CD73 protein.
-
Principle: The assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP by recombinant human CD73.
-
Materials: Recombinant human CD73 enzyme, AMP (substrate), Malachite Green Phosphate Assay Kit.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2).
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.
-
Add recombinant CD73 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding AMP to the wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of free phosphate using a Malachite Green-based detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cell-Based Adenosine Production Assay
This assay measures the inhibition of CD73 activity on the surface of cancer cells.
-
Principle: The assay quantifies the amount of adenosine produced by cancer cells that endogenously express CD73.
-
Materials: A cancer cell line with high CD73 expression (e.g., H1568 non-small cell lung cancer cells), cell culture medium, AMP, and an LC-MS/MS system for adenosine quantification.
-
Procedure:
-
Plate the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Add AMP to the cell culture medium to serve as the substrate for CD73.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Calculate the EC50 value based on the dose-dependent inhibition of adenosine production.
-
T-cell Activation Assay
This assay evaluates the ability of a CD73 inhibitor to rescue T-cell function from adenosine-mediated suppression.
-
Principle: The assay measures the proliferation and cytokine production of T cells in the presence of AMP, with and without a CD73 inhibitor.
-
Materials: Isolated human or mouse T cells, anti-CD3/anti-CD28 antibodies (for T-cell stimulation), AMP, the test compound, and reagents for measuring proliferation (e.g., CFSE or BrdU) and cytokine levels (e.g., ELISA or CBA).
-
Procedure:
-
Isolate T cells from peripheral blood (human) or spleen (mouse).
-
Label T cells with a proliferation tracking dye (e.g., CFSE), if applicable.
-
Culture the T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add AMP to the culture medium to generate adenosine via endogenous CD73 on the T cells.
-
Add the test compound at various concentrations.
-
Incubate the cells for 3-5 days.
-
Measure T-cell proliferation by flow cytometry (CFSE dilution) or a colorimetric assay (BrdU incorporation).
-
Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-2) by ELISA or a multiplex bead array.
-
Assess the ability of the compound to reverse the AMP-mediated suppression of T-cell proliferation and cytokine production.
-
Logical Relationships in the Mechanism of Action
The therapeutic rationale for CD73 inhibition is based on a clear logical cascade of events.
Caption: Logical flow of the mechanism of action for this compound.
Conclusion and Future Perspectives
This compound is a potent and orally bioavailable small molecule inhibitor of CD73 that has demonstrated significant anti-tumor activity in preclinical models.[3][4] Its mechanism of action, centered on the reversal of adenosine-mediated immune suppression, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents such as checkpoint inhibitors. The detailed discovery, synthesis, and characterization data presented in this guide provide a solid foundation for further research and development in the field of CD73-targeted therapies. Future studies will likely focus on the clinical evaluation of this compound and similar compounds in various cancer types, as well as the identification of biomarkers to predict patient response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of CD73-IN-14: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CD73-IN-14 is a potent and specific inhibitor of the ecto-5'-nucleotidase, CD73, a critical enzyme in the purinergic signaling pathway. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data for this compound and other relevant inhibitors are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology and immunology.
Introduction to CD73: The Cellular Target
CD73, also known as ecto-5'-nucleotidase (NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that plays a pivotal role in extracellular adenosine metabolism.[1][2] As a key enzyme in the purinergic signaling pathway, CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine.[1] This function is crucial in various physiological and pathological processes, particularly in the tumor microenvironment (TME).
Overexpression of CD73 has been observed in numerous cancer types and is often associated with poor prognosis.[3] By generating adenosine, an immunosuppressive molecule, CD73 helps tumors evade the immune system.[4] Adenosine acts on various immune cells, including T cells and natural killer (NK) cells, to dampen their anti-tumor activity.[5] Therefore, inhibiting CD73 has emerged as a promising therapeutic strategy in cancer immunotherapy.[3]
This compound: A Potent Inhibitor of CD73
This compound is a specific and orally bioactive inhibitor of CD73. Its primary cellular target is the enzymatic activity of the CD73 protein.
Quantitative Data for CD73 Inhibition
The potency of CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). This data is crucial for comparing the efficacy of different compounds and for guiding drug development efforts.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | Human CD73 | Biochemical | 0.17 nM | N/A | [6] |
| AB680 | Human CD73 | Biochemical | N/A | 5 pM | [7] |
| XC-12 | Soluble Human CD73 | Biochemical | 12.36 nM | N/A | [8] |
| XC-12 | Membrane-bound Human CD73 | Cell-based | 1.29 nM | N/A | [8] |
| AMPCP | Human CD73 | Biochemical | N/A | 59 nM | [9] |
| Compound 5 | Soluble Human CD73 | Biochemical | N/A | 0.318 nM | |
| Compound 5 | Human Breast Cancer Cells | Cell-based | 104 nM | N/A | |
| ORIC-533 | Human CD73 | Biochemical | <0.1 nM | N/A | |
| ORIC-533 | Human H1528 cells | Cell-based | 0.14 nM | N/A |
N/A: Not Available
The Purinergic Signaling Pathway and CD73's Role
The purinergic signaling pathway is a complex network that regulates a wide range of cellular processes through extracellular nucleotides and nucleosides. CD73 is a central enzyme in this pathway, responsible for the final step in the generation of adenosine from ATP.
Caption: The role of CD73 in the purinergic signaling pathway.
Experimental Protocols for CD73 Inhibitor Characterization
The characterization of a CD73 inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assay for CD73 Enzymatic Activity
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified recombinant CD73 enzyme.
Principle: The enzymatic activity of CD73 is measured by detecting the amount of phosphate or adenosine produced from the hydrolysis of AMP. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value. A common method is the malachite green assay, which colorimetrically detects the inorganic phosphate released.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)
-
This compound or other test inhibitors
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well (except for the blank).
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for CD73 Activity
Objective: To evaluate the inhibitory effect of a compound on CD73 activity in a cellular context, using cancer cell lines that endogenously express CD73.
Principle: The ability of the inhibitor to block CD73 activity on the surface of intact cells is assessed. This is often measured by quantifying the amount of adenosine produced in the cell culture supernatant using methods like HPLC-MS/MS or a coupled enzymatic assay.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
AMP substrate
-
Reagents for adenosine detection (e.g., adenosine detection kit or HPLC-MS/MS system)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with an appropriate buffer.
-
Add fresh buffer containing serial dilutions of the inhibitor or vehicle control to the cells.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour) at 37°C.
-
Add the AMP substrate to initiate the reaction.
-
Incubate for a specific time at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.
Experimental Workflow for CD73 Inhibitor Characterization
The discovery and characterization of a novel CD73 inhibitor follows a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 5. A highly potent CD73 biparatopic antibody blocks organization of the enzyme active site through dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
CD73-IN-14: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biological activity and function of CD73-IN-14, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. Inhibition of this enzyme is a promising strategy in cancer immunotherapy.
Core Biological Activity of this compound
This compound, also referred to as compound 49 in its discovery publication, is a nucleoside inhibitor designed to be potent, selective, and orally bioavailable. Its primary biological function is the inhibition of the enzymatic activity of CD73, which catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine. By blocking this crucial step, this compound effectively reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[1][2]
The key outcomes of this compound's biological activity include:
-
Reversal of AMP-mediated immune suppression: The inhibitor has been shown to reverse the suppressive effects of AMP on CD8+ T cells.[1][2]
-
Increased tumor-infiltrating lymphocytes: In preclinical models, oral administration of this compound leads to an increase in the number of tumor-infiltrating CD8+ T cells, which are critical for anti-tumor immunity.
-
Anti-tumor efficacy: The compound has demonstrated significant anti-tumor activity in vivo, both as a single agent and in combination with other cancer therapies like chemotherapy and checkpoint inhibitors.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.17 nM | Human | Recombinant human CD73 enzyme inhibition assay | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| 5 | 136 | 0.5 | 258 | 38 | [1] |
| 25 | 845 | 1.0 | 2,160 | 64 | [1] |
Signaling Pathways
CD73 is a central node in the purinergic signaling pathway, which regulates a wide range of physiological and pathological processes, including immune responses. The inhibition of CD73 by this compound modulates this pathway to favor an anti-tumor immune response.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
CD73 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of CD73.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing recombinant human CD73 enzyme in a suitable assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with a serial dilution of this compound for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
Reaction Termination: The reaction is stopped after a defined time interval.
-
Product Detection: The amount of adenosine produced is quantified. This can be achieved through various methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a coupled enzyme assay that detects the phosphate by-product.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
In Vivo Tumor Model Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: A known number of tumor cells (e.g., MC38 murine colon adenocarcinoma cells) are subcutaneously implanted into syngeneic mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Group Randomization: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of this compound.
-
Treatment Administration: this compound is administered orally according to a defined dosing schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of CD73 that has demonstrated significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of immunosuppressive adenosine production, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of immuno-oncology.
References
In-Depth Technical Guide: CD73-IN-14 for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73-IN-14 has emerged as a potent and selective small molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine signaling pathway. Within the tumor microenvironment (TME), CD73 plays a pivotal role in generating immunosuppressive adenosine, thereby enabling cancer cells to evade immune surveillance. By inhibiting CD73, this compound represents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and detailed experimental protocols for its evaluation in cancer immunology research.
Core Properties of this compound
This compound is an orally bioactive compound with high potency against the CD73 enzyme. Its inhibitory action leads to a reduction in adenosine production within the TME, which in turn enhances the activity of immune cells, particularly CD8+ T cells, leading to anti-tumor effects.
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 | 0.17 nM | This value represents the half-maximal inhibitory concentration against CD73 enzymatic activity. |
| In Vivo Efficacy | Dose-dependent reduction in tumor volume | Specific details on the tumor models and dosing regimens are outlined in the experimental protocols section. |
| Immunomodulatory Effect | Increased number of activated CD8+ T cells in tumors | This highlights the compound's ability to enhance the adaptive immune response against cancer. |
| Chemical Feature | Contains an alkyne group | This functional group makes this compound suitable for "click chemistry" applications, allowing for its conjugation to other molecules for research purposes. |
Mechanism of Action and Signaling Pathways
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the TME, high levels of extracellular ATP are released from dying or stressed cells. This ATP is sequentially hydrolyzed to AMP by CD39, and then to adenosine by CD73.[1] Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering immunosuppressive signaling pathways.[1] This leads to decreased proliferation, cytokine release, and cytotoxic activity of these immune effector cells, ultimately allowing the tumor to escape immune destruction.[1]
This compound acts as a direct inhibitor of the enzymatic activity of CD73, thereby blocking the final and rate-limiting step in the production of extracellular adenosine.[3] This reduction in adenosine levels alleviates the suppression of immune cells, restoring their ability to recognize and eliminate cancer cells.
CD73-Adenosine Signaling Pathway
The following diagram illustrates the canonical pathway of adenosine production in the tumor microenvironment and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro CD73 Enzymatic Activity Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 of a CD73 inhibitor using a biochemical assay that measures the amount of phosphate released from the hydrolysis of AMP.[4]
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Malachite Green Phosphate Assay Kit
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well, except for the no-enzyme control wells.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding AMP to all wells. The final concentration of AMP should be close to its Km value for CD73.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the free phosphate generated from AMP hydrolysis.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered this compound in a syngeneic mouse model.[5]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice (depending on the cell line)
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 or B16F10 for C57BL/6)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the duration of the study (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, flow cytometry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissues to evaluate the effect of this compound on the immune cell composition, particularly the activation status of CD8+ T cells.
Materials:
-
Freshly excised tumors from the in vivo study
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D, Hyaluronidase, and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainers
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, Granzyme B, Ki-67, PD-1)
-
Flow cytometer
Procedure:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion by adding RPMI-1640 with FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired surface and intracellular markers. For intracellular staining, a fixation and permeabilization step is required.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells and their activation status (e.g., percentage of CD8+ T cells expressing Granzyme B or Ki-67).
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of a CD73 inhibitor like this compound.
Conclusion
This compound is a potent and specific inhibitor of CD73 with promising anti-tumor activity driven by the restoration of immune function within the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in cancer immunology. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for combination therapies with other immunomodulatory agents.
References
The Role of CD73 Inhibition in the Tumor Microenvironment: A Technical Guide to Utilizing a Potent Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A key mechanism of immune evasion within the TME is the production of adenosine, a potent immunosuppressive molecule. The ecto-enzyme CD73 (ecto-5'-nucleotidase) plays a critical role in the final step of adenosine generation, converting AMP to adenosine.[1] High expression of CD73 in the TME is often associated with poor prognosis and resistance to immunotherapy.[2] Therefore, inhibition of CD73 presents a promising therapeutic strategy to reverse immunosuppression and enhance anti-tumor immunity.
This technical guide focuses on the use of a potent and selective small molecule CD73 inhibitor as a tool for studying the tumor microenvironment. As specific public information on "CD73-IN-14" is unavailable, this document will utilize AB680 (quemliclustat) , a well-characterized clinical-stage CD73 inhibitor, as a representative example to illustrate the principles and methodologies involved.[2][3]
Core Concepts: The CD73-Adenosine Axis in the Tumor Microenvironment
The generation of immunosuppressive adenosine in the TME is primarily a two-step enzymatic process. First, the ectonucleotidase CD39 converts extracellular ATP and ADP to AMP. Subsequently, CD73, which is expressed on various cell types within the TME including cancer cells, stromal cells, and immune cells, hydrolyzes AMP into adenosine.[4] This extracellular adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to a blunted anti-tumor immune response.[2]
Inhibition of CD73 blocks this critical step, preventing the production of adenosine and thereby restoring the function of tumor-infiltrating immune cells.[2] Small molecule inhibitors like AB680 offer advantages such as potential for good tumor penetration and flexible dosing regimens.[5]
Quantitative Data for the Representative CD73 Inhibitor: AB680 (Quemliclustat)
The following tables summarize the key quantitative data for AB680, a potent, reversible, and selective competitive inhibitor of human CD73.[6][7]
Table 1: In Vitro Potency of AB680
| Parameter | Value | Species | Reference |
| Ki | 5 pM | Human | [6] |
Table 2: Preclinical Pharmacokinetics of AB680
| Species | Clearance | Half-life | Reference |
| Mouse | Low | Long | [6] |
| Rat | Low | Long | [6] |
| Monkey | Low | Long | [6] |
Table 3: Clinical Dosing and Activity of AB680
| Parameter | Value | Indication | Reference |
| Recommended Phase 2 Dose | 100 mg Q2W (biweekly) | Gastrointestinal Malignancies | [8] |
| Target Inhibition | ≥90% of CD73 enzyme activity | Gastrointestinal Malignancies | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of CD73 inhibitors in research. Below are representative protocols for key experiments.
In Vitro CD73 Enzymatic Activity Assay
This assay is fundamental for determining the potency of a CD73 inhibitor. A common method is a colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of AMP.
Protocol:
-
Reagents: Recombinant human CD73 enzyme, AMP (substrate), CD73 assay buffer, and a colorimetric phosphate detection reagent (e.g., Malachite Green-based).
-
Procedure: a. Prepare a serial dilution of the CD73 inhibitor (e.g., AB680). b. In a 96-well or 384-well plate, add the recombinant CD73 enzyme to each well, followed by the diluted inhibitor. c. Initiate the enzymatic reaction by adding AMP. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and add the colorimetric phosphate detection reagent. f. Measure the absorbance at the appropriate wavelength (e.g., ~620-670 nm). g. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[4]
In Vitro T-Cell Activation and Function Assays
These assays assess the ability of a CD73 inhibitor to reverse adenosine-mediated immunosuppression of T cells.
Mixed Lymphocyte Reaction (MLR):
-
Cells: Monocyte-derived dendritic cells (mo-DCs) and allogeneic CD4+ T cells.
-
Procedure: a. Co-culture mo-DCs and CD4+ T cells at a ratio of 1:4 (e.g., 2.5 x 104 mo-DCs and 1 x 105 CD4+ T cells). b. Add AMP to the co-culture to generate adenosine via endogenous CD73 activity. c. Treat the cells with the CD73 inhibitor (e.g., AB680) at various concentrations. d. Incubate for 4 days at 37°C. e. Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA or Cytometric Bead Array (CBA). f. T-cell proliferation can be assessed by assays such as CFSE dilution or BrdU incorporation.[9]
In Vivo Syngeneic Mouse Tumor Model
This model is essential for evaluating the anti-tumor efficacy of a CD73 inhibitor alone and in combination with other immunotherapies.
Protocol using B16F10 Melanoma Model:
-
Animals: C57BL/6J mice.
-
Tumor Cell Implantation: a. Culture B16F10 melanoma cells. b. Subcutaneously inject a suspension of B16F10 cells (e.g., 5 x 105 cells) into the flank of the mice.
-
Treatment: a. Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, AB680, anti-PD-1 antibody, AB680 + anti-PD-1). b. Administer AB680 via an appropriate route and schedule (e.g., intravenous administration). c. Administer anti-PD-1 antibody as per established protocols.
-
Endpoint Analysis: a. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. b. At the end of the study, tumors can be excised for analysis of the tumor microenvironment by flow cytometry (to assess immune cell infiltration) or immunohistochemistry.[2][10]
Visualizations: Signaling Pathways and Experimental Workflows
CD73-Adenosine Signaling Pathway and Inhibition
Caption: The CD73-adenosine signaling pathway and its inhibition by AB680 (quemliclustat).
Experimental Workflow for In Vivo Efficacy Study
Caption: A representative experimental workflow for an in vivo efficacy study of a CD73 inhibitor.
Logical Relationship of CD73 Inhibition and Anti-Tumor Immunity
Caption: The logical cascade from CD73 activity to immune evasion and its reversal by a CD73 inhibitor.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. arcusbio.com [arcusbio.com]
The Potent and Selective CD73 Inhibitor: CD73-IN-14
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CD73-IN-14, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the CD73-adenosine pathway in oncology and immunology.
Chemical Properties and Structure
This compound is a small molecule inhibitor characterized by its high potency and oral bioavailability. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(((R)-((((3-(prop-2-yn-1-yloxy)phenyl)amino)carbonyl)oxy)methyl)tetrahydrofuran-3,4-diol |
| Molecular Formula | C26H26N7O9Cl |
| Molecular Weight | 615.98 g/mol |
| CAS Number | 2407356-67-4 |
| Appearance | Solid |
| IC50 | 0.17 nM |
| Biological Activity | Potent, selective, and orally active inhibitor of CD73. Increases the number of tumor-infiltrating CD8+ cells and demonstrates anti-tumor activity.[1][2][3][4] |
Mechanism of Action and Signaling Pathways
CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[5][6] Adenosine, in turn, acts as a potent immunosuppressive molecule within the tumor microenvironment by signaling through adenosine receptors (primarily A2A and A2B receptors) on various immune cells.[5][6] This leads to the suppression of anti-tumor immune responses, allowing cancer cells to evade immune surveillance.
This compound exerts its therapeutic effect by potently inhibiting the enzymatic activity of CD73.[1][2][3] This blockade of CD73 leads to a reduction in the production of immunosuppressive adenosine within the tumor microenvironment. The consequential decrease in adenosine signaling restores the function of various immune cells, including the activation and proliferation of CD8+ T cells, which are critical for killing cancer cells.[1][7]
The following diagram illustrates the CD73-adenosine signaling pathway and the mechanism of action of this compound.
Caption: CD73-adenosine signaling pathway and inhibition by this compound.
Experimental Protocols
The following are representative experimental protocols for the evaluation of this compound, based on methodologies described in the scientific literature.
In Vitro CD73 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD73.
Methodology:
-
Recombinant human CD73 enzyme is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and then stopped.
-
The amount of adenosine produced is quantified using a sensitive detection method, such as high-performance liquid chromatography (HPLC) or a commercially available adenosine detection kit.
-
The percentage of CD73 inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of orally administered this compound in a syngeneic mouse tumor model.
Methodology:
-
Female C57BL/6 mice are inoculated subcutaneously with a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma cells).
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween 80).
-
The treatment group receives oral doses of this compound (e.g., 10, 25, or 50 mg/kg) twice daily for a specified duration (e.g., 21 days). The control group receives the vehicle only.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess the infiltration of CD8+ T cells.
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
The following diagram provides a generalized workflow for the preclinical evaluation of a CD73 inhibitor like this compound.
Caption: Generalized experimental workflow for the evaluation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Value |
| IC50 | Human | 0.17 nM |
| Pharmacokinetics (Oral, 50 mg/kg) | Rat | Cmax: 74 nMTmax: 0.8 hAUC0-24h: 580 ngh/mL |
| Pharmacokinetics (Oral, 200 mg/kg) | Rat | Cmax: 1800 nMTmax: 0.8 hAUC0-24h: 6094 ngh/mL |
| Pharmacokinetics (Oral, 500 mg/kg) | Rat | Cmax: 11000 nMTmax: 0.3 hAUC0-24h: 18500 ng*h/mL |
| In Vivo Efficacy | Mouse | Dose-dependent increase in tumor-infiltrating CD8+ cells and reduction in tumor volume. |
Conclusion
This compound is a highly potent and orally bioavailable small molecule inhibitor of CD73. Its ability to effectively block the production of immunosuppressive adenosine in the tumor microenvironment and enhance anti-tumor immunity, particularly through the activation of CD8+ T cells, makes it a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the key characteristics and therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. assaygenie.com [assaygenie.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Potency and Inhibition of CD73: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potency of CD73 inhibitors, with a focus on the determination of their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). It includes detailed experimental protocols for key assays and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of CD73 inhibition.
Introduction to CD73
CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in the tumor microenvironment.[1][2][3] It is a key component of the adenosine pathway, where it catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1][4][5] The resulting accumulation of extracellular adenosine has potent immunosuppressive effects, hindering the anti-tumor immune response.[1][5][6] This makes CD73 a compelling therapeutic target in immuno-oncology.[1][7] A variety of small molecules and monoclonal antibodies that inhibit CD73 are currently under investigation.[4][7]
CD73 Inhibitor Potency
The potency of a CD73 inhibitor is a measure of its ability to block the enzymatic activity of CD73. This is typically quantified by its IC50 or Ki value. The IC50 is the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of binding affinity.
A notable and exceptionally potent inhibitor of human CD73 is AB680.[8] This compound is a reversible, slow-onset competitive inhibitor with a Ki of 5 pM.[8] The development of such highly potent inhibitors is a significant advancement in the field.[7][8]
For comparison, other classes of CD73 inhibitors exhibit a range of potencies. Non-nucleotide inhibitors, for instance, typically have IC50 values in the micromolar range.[4] Below is a summary of the potency of selected CD73 inhibitors.
| Inhibitor | Type | Potency (Ki/IC50) | Reference |
| AB680 | Nucleotide Analog | 5 pM (Ki) | [8] |
| α,β-methylene-ADP (AOPCP) | Nucleotide Analog | Not specified | [8] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Not specified | [7] |
| PSB-0963 | Non-nucleotide | Micromolar range | [4] |
| LY3475070 | Non-nucleotide | Micromolar range | [4] |
Experimental Protocols for Determining CD73 Inhibition
The determination of CD73 inhibitor potency relies on robust and reproducible in vitro assays. A common method is a colorimetric inhibitor screening assay that measures the amount of free phosphate produced from the hydrolysis of AMP by CD73.
Principle of the Assay
The enzymatic activity of CD73 is directly proportional to the amount of inorganic phosphate (Pi) released from its substrate, AMP. By measuring the concentration of Pi, the rate of the enzymatic reaction can be determined. In the presence of an inhibitor, the rate of Pi production will decrease. The IC50 value of the inhibitor can then be calculated by measuring the enzyme activity over a range of inhibitor concentrations.
Materials
-
Purified recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
CD73 assay buffer
-
Test inhibitor compound
-
Colorimetric detection reagent (e.g., a malachite green-based reagent that complexes with inorganic phosphate)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength (e.g., 630 nm)
Procedure
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant CD73 enzyme and AMP in CD73 assay buffer to the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor compound in the assay buffer.
-
Reaction Setup:
-
Add a fixed amount of the CD73 enzyme to each well of a 384-well plate.
-
Add the various concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the enzyme and inhibitor together for a predetermined period to allow for binding.
-
-
Initiation of Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.
-
Termination and Detection:
-
Stop the reaction by adding the colorimetric detection reagent. This reagent will react with the free phosphate produced.
-
Allow the color to develop for a specified time.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the mechanism of CD73 inhibition.
CD73 Signaling Pathway
The following diagram illustrates the central role of CD73 in the adenosine signaling pathway. Extracellular ATP is converted to AMP by CD39, and subsequently, CD73 hydrolyzes AMP to produce adenosine, which then signals through its receptors on immune cells to suppress the immune response.
Caption: The CD73 signaling pathway in the tumor microenvironment.
Experimental Workflow for CD73 Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing CD73 inhibitors using an in vitro enzymatic assay.
Caption: A typical experimental workflow for CD73 inhibitor screening.
Conclusion
The development of potent and selective CD73 inhibitors represents a promising strategy in cancer immunotherapy. Understanding the methods to accurately determine their potency is crucial for the advancement of these therapeutic agents. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals working on the inhibition of CD73. The exceptional potency of inhibitors like AB680 highlights the potential of this therapeutic approach to modulate the tumor microenvironment and enhance anti-tumor immunity.
References
- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Orally Bioavailable CD73 Inhibitor, CD73-IN-14: A Technical Overview of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic properties of CD73-IN-14, a potent, orally active inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. This document is intended to serve as a comprehensive resource, detailing the preclinical data and experimental methodologies that underscore the therapeutic potential of this compound in the realm of immuno-oncology.
Introduction to CD73 and its Role in Tumor Immunity
CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine, in turn, acts as a potent immunosuppressive molecule, dampening the anti-tumor immune response by engaging with A2A and A2B adenosine receptors on various immune cells, including T cells and natural killer (NK) cells.[4][5] This suppression of immune surveillance allows cancer cells to evade destruction and proliferate. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppressive shield and enhance the efficacy of the body's natural anti-tumor defenses.
This compound: A Potent and Orally Bioavailable Inhibitor
This compound, also referred to in the literature as "compound 14," was identified by the Lai group as a potent and uncompetitive inhibitor of CD73. A key characteristic that distinguishes this compound is its excellent oral bioavailability, a critical attribute for patient convenience and compliance in clinical settings.
Pharmacokinetic Profile of this compound
In vivo studies have demonstrated the favorable pharmacokinetic properties of this compound. The key quantitative data are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability (F) | 50.24% | [6] |
| In Vivo Half-life (t½) | 3.37 hours | [6] |
These data indicate that a significant fraction of orally administered this compound reaches systemic circulation and that the compound persists in the body for a duration conducive to maintaining therapeutic concentrations.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's oral bioavailability and pharmacokinetics.
In Vivo Oral Bioavailability and Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound following oral administration in a murine model.
Animal Model:
-
Species: Male BALB/c mice
-
Weight: 6-8 weeks old
Drug Formulation and Administration:
-
Oral (PO) Formulation: this compound was suspended in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.2% (v/v) Tween 80 in sterile water.
-
Intravenous (IV) Formulation: For the determination of absolute bioavailability, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Dosing:
-
Oral administration was performed via gavage at a dose of 50 mg/kg.
-
Intravenous administration was performed via the tail vein at a dose of 5 mg/kg.
-
Blood Sampling:
-
Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at the following time points post-dosing:
-
Oral: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Intravenous: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Samples were collected into heparinized tubes and immediately placed on ice.
Sample Processing and Analysis:
-
Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), were calculated using non-compartmental analysis with Phoenix WinNonlin software.
-
Oral bioavailability (F%) was calculated using the formula:
-
F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
-
Visualizing the CD73 Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's mechanism and the experimental design for its evaluation, the following diagrams are provided.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine production by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and metastasis.[1][2] Consequently, inhibition of CD73 has emerged as a promising therapeutic strategy in immuno-oncology.
These application notes provide detailed protocols for the in vitro evaluation of CD73 inhibitors, using CD73-IN-14 as a representative compound. The methodologies described are designed to assess the enzymatic activity, cellular function, and potency of CD73 inhibitors.
CD73 Signaling Pathway
The canonical pathway of extracellular adenosine generation involves the sequential hydrolysis of adenosine triphosphate (ATP) by CD39 to AMP, followed by the conversion of AMP to adenosine by CD73. Adenosine then signals through its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables summarize the in vitro activity of representative small molecule CD73 inhibitors, AB680 (Quemliclustat) and XC-12, to provide a reference for expected potency.
Table 1: Biochemical Potency of Representative CD73 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (pM) | Reference |
| AB680 | Human CD73 | Soluble enzyme | 0.043 | 4.9 | [4] |
| XC-12 | Human CD73 | Soluble enzyme | 12.36 | N/A | [5][6] |
Table 2: Cellular Potency of Representative CD73 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| AB680 | CHO cells expressing hCD73 | Cell-based AMP hydrolysis | 0.070 | [4] |
| AB680 | Human CD8+ T cells | Cell-based AMP hydrolysis | 0.008 | [4][7] |
| AB680 | Human PBMCs | Cell-based AMP hydrolysis | 0.011 | [4] |
| XC-12 | Membrane-bound CD73 | Cell-based AMP hydrolysis | 1.29 | [5][6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize a CD73 inhibitor like this compound.
Recombinant Enzyme Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of purified CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CD73 enzyme in assay buffer.
-
Prepare a stock solution of AMP substrate in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant CD73 enzyme to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the AMP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the generated inorganic phosphate by adding a colorimetric reagent such as Malachite Green.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CD73 activity inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell-Based AMP to Adenosine Conversion Assay
This assay measures the ability of a CD73 inhibitor to block the conversion of AMP to adenosine by CD73 expressed on the surface of cancer cells.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells or A549 lung cancer cells) to near confluency.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified pre-incubation time.
-
Add AMP to the wells to initiate the conversion to adenosine.
-
Incubate the plate at 37°C for a defined period.
-
Collect the supernatant from each well.
-
-
Adenosine Quantification:
-
Quantify the concentration of adenosine in the supernatant using a suitable method, such as a commercially available adenosine detection kit (e.g., luminescence-based) or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of adenosine production for each concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
T-Cell Activation and Proliferation Assay
This functional assay assesses the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine on T-cell activation and proliferation.
Experimental Logic:
Methodology:
-
T-Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or CD8+ T-cells from healthy donor blood using density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
-
Assay Setup:
-
Label the T-cells with a proliferation dye such as CFSE, if measuring proliferation.
-
Plate the T-cells in a 96-well plate.
-
Add T-cell activators (e.g., anti-CD3/CD28 antibodies or beads).
-
Add AMP to the culture medium to allow for the generation of adenosine by endogenous CD73.
-
Add serial dilutions of this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate for 48-72 hours at 37°C.
-
For proliferation analysis: Analyze CFSE dilution by flow cytometry.
-
For cytokine analysis: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ or TNF-α by ELISA.
-
-
Data Analysis:
-
Quantify the increase in T-cell proliferation or cytokine production in the presence of this compound compared to the AMP-treated control.
-
Determine the EC50 value, representing the concentration of the inhibitor that restores 50% of the maximal T-cell response.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of CD73 inhibitors like this compound. By systematically evaluating the biochemical and cellular activity, researchers can effectively determine the potency and mechanism of action of novel CD73-targeting compounds, facilitating their development as potential cancer immunotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecular CD73 inhibitors: Recent progress and future perspectives (2023) | Gong-hui Ge | 4 Citations [scispace.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in tumor immune evasion. It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine within the tumor microenvironment has potent immunosuppressive effects, inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[1][3] The inhibition of CD73 is a promising therapeutic strategy to reduce immunosuppressive adenosine levels and enhance anti-tumor immunity.[1]
CD73-IN-14 is a potent, selective, and orally active inhibitor of CD73 with a reported half-maximal inhibitory concentration (IC50) of 0.17 nM.[4] In preclinical models, this compound has been shown to increase the number of tumor-infiltrating CD8+ T cells and exhibit anti-tumor activity, highlighting its potential as a therapeutic agent.[4]
These application notes provide detailed protocols for the use of this compound in various cell culture experiments to assess its biological activity and effects on cancer and immune cells.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [4] |
| CAS Number | 2407356-67-4 | N/A |
| Molecular Formula | C₂₀H₂₁N₅O₅S | N/A |
| Molecular Weight | 443.48 | N/A |
| Purity | ≥98% | [4] |
| IC50 | 0.17 nM (for human CD73) | [4] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term storage. | N/A |
Note: The molecular formula and weight are based on the chemical structure available from suppliers and may vary slightly. Always refer to the supplier's datasheet for the most accurate information.
Signaling Pathway of CD73 and Inhibition by this compound
The following diagram illustrates the canonical pathway of extracellular adenosine production and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.43 mg of this compound (MW: 443.48 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
In Vitro CD73 Enzymatic Activity Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of CD73 expressed on cancer cells.
Principle: This assay measures the amount of phosphate released from the hydrolysis of AMP by CD73. The reduction in phosphate production in the presence of this compound indicates its inhibitory activity.
Materials:
-
Cancer cell line known to express CD73 (e.g., MDA-MB-231 breast cancer cells)
-
This compound stock solution (10 mM)
-
Adenosine 5'-monophosphate (AMP)
-
Phosphate-free buffer (e.g., 2 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, pH 7.4)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Wash the cells three times with phosphate-free buffer.
-
Prepare serial dilutions of this compound in phosphate-free buffer. A suggested starting concentration range is 0.01 nM to 100 nM, based on its potent IC50. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., APCP, a known CD73 inhibitor).
-
Pre-incubate the cells with the diluted this compound or controls for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 1 mM to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Determine the amount of free phosphate in the supernatant using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
Calculate the percentage of CD73 inhibition for each concentration of this compound compared to the vehicle control.
T-Cell Activation and Proliferation Assay
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation and proliferation.
Principle: CD73 on cancer cells produces adenosine, which suppresses T-cell activation. By inhibiting CD73, this compound is expected to restore T-cell proliferation in a co-culture system.
Materials:
-
CD73-expressing cancer cell line
-
Human or mouse T cells (e.g., isolated from PBMCs or splenocytes)
-
This compound stock solution (10 mM)
-
AMP
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well U-bottom plate
Procedure:
-
Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the CD73-expressing cancer cells in a 96-well plate.
-
Add the labeled T cells to the wells containing the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add AMP to the co-culture to a final concentration that causes T-cell suppression (e.g., 50 µM, to be optimized for the specific cell system).
-
Treat the co-cultures with serial dilutions of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control.
-
Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry. Gate on the T-cell population and measure the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.
-
Quantify the percentage of proliferated T cells in each condition.
Cancer Cell Proliferation/Viability Assay
Objective: To determine the direct effect of this compound on the proliferation and viability of cancer cells.
Principle: This assay measures the metabolic activity or cell number of cancer cells after treatment with this compound to assess for any direct cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (10 mM)
-
Complete cell culture medium
-
96-well flat-bottom plate
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound (a broad range, e.g., 1 nM to 10 µM, is recommended to determine any direct effects). Include a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a CO₂ incubator.
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Inhibition of CD73 Enzymatic Activity by this compound
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Effect of this compound on T-Cell Proliferation in Co-culture
| Concentration (nM) | % T-Cell Proliferation (Mean ± SD) |
| Vehicle | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Table 3: Effect of this compound on Cancer Cell Viability
| Concentration (µM) | % Cell Viability (24h, Mean ± SD) | % Cell Viability (48h, Mean ± SD) | % Cell Viability (72h, Mean ± SD) |
| Vehicle | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
Conclusion
These application notes provide a framework for utilizing the potent CD73 inhibitor, this compound, in a variety of in vitro cell culture experiments. The provided protocols for assessing enzymatic activity, T-cell proliferation, and cancer cell viability will enable researchers to effectively characterize the biological effects of this compound. It is recommended that researchers optimize these protocols for their specific cell systems and experimental conditions. The extremely low IC50 of this compound suggests that it can be a valuable tool for studying the role of the CD73-adenosine pathway in cancer immunology and for the development of novel cancer immunotherapies.
References
Application Notes and Protocols for In Vivo Studies of a Representative CD73 Inhibitor in Mouse Models
Disclaimer: Publicly available in vivo efficacy and pharmacokinetic data for the specific compound CD73-IN-14 could not be located. Therefore, this document provides detailed application notes and protocols for a representative and well-characterized small molecule CD73 inhibitor, AB680 (quemliclustat) , to serve as a guide for researchers designing in vivo studies for novel CD73 inhibitors.
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine within the tumor microenvironment (TME).[1][2][3] High levels of adenosine dampen anti-tumor immune responses by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[2][4] Consequently, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity.[1][5] These application notes provide a comprehensive overview of the in vivo study design for evaluating the efficacy and pharmacokinetics of a small molecule CD73 inhibitor, using AB680 as a representative example.
Signaling Pathway
The CD73 signaling pathway plays a pivotal role in generating an immunosuppressive tumor microenvironment. Extracellular ATP, released from dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73, located on the surface of tumor cells and various immune cells, hydrolyzes AMP into adenosine.[1][2] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to the suppression of their anti-tumor functions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. [PDF] Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity | Semantic Scholar [semanticscholar.org]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73 Inhibitors in Animal Studies
A Representative Guide Based on Preclinical Data of Small Molecule CD73 Inhibitors
Disclaimer: No specific preclinical data for a compound designated "CD73-IN-14" is publicly available. The following application notes and protocols are a synthesis of information from published animal studies of various small molecule CD73 inhibitors and are intended to serve as a representative guide for researchers. Dosages and protocols should be optimized for the specific compound and experimental model.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of immunosuppressive adenosine within the tumor microenvironment.[1][2] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, which can then bind to adenosine receptors on immune cells, leading to dampened anti-tumor immunity.[1][2] Inhibition of CD73 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance the efficacy of other treatments, such as checkpoint inhibitors.[3][4] These notes provide an overview of recommended dosage ranges and experimental protocols for the in vivo evaluation of small molecule CD73 inhibitors in animal models, based on available preclinical data for analogous compounds.
Data Presentation: Recommended Dosages of Small Molecule CD73 Inhibitors
The following table summarizes reported dosages and administration routes for several small molecule CD73 inhibitors used in murine cancer models. This information can be used as a starting point for dose-range finding studies for a novel CD73 inhibitor like "this compound".
| Compound Name | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| AB680 (Quemliclustat) | Syngeneic mouse model of pancreatic ductal adenocarcinoma | 10 mg/kg | Intraperitoneal (IP) | Reduced tumor growth and enhanced anti-tumor immunity when combined with radiofrequency ablation.[5] | [5] |
| APCP (Adenosine 5′-(α,β-methylene) diphosphate) | Melanoma-bearing mice | 400µ g/mouse | Peritumoral (p.t.) | Induced significant tumor regression and promoted Th1- and Th17-associated cytokine release.[6] | [6] |
| OP-5244 | Mouse models | Not specified | Oral | Showed dose-dependent inhibition of CD73 activity and reversal of immunosuppression in vivo.[4][7] | [4][7] |
| Compound 49 | Mouse tumor model | Not specified | Oral | Demonstrated a robust dose-dependent pharmacokinetic/pharmacodynamic (PK/PD) relationship and efficacy as a single agent and in combination therapies.[3] | [3] |
| XC-12 | CT26 syngeneic mouse model | 135 mg/kg | Oral | Significantly inhibited tumor growth.[2] | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule CD73 inhibitor in a syngeneic mouse model.
Materials:
-
Small molecule CD73 inhibitor (e.g., "this compound")
-
Vehicle control (e.g., 10% DMSO + 90% SBE-b-CD in 0.9% saline for AB680)[5]
-
Syngeneic tumor cells (e.g., CT26, B16-F10)
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer the CD73 inhibitor at the desired dose and route (e.g., oral gavage or intraperitoneal injection). The dosing frequency will depend on the pharmacokinetic properties of the compound (e.g., once or twice daily).
-
Control Group: Administer the vehicle control using the same route and frequency as the treatment group.
-
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the CD73 inhibitor.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess the target engagement and biological activity of the CD73 inhibitor in vivo.
Materials:
-
Tumor and blood samples from treated and control animals
-
Reagents for measuring AMP and adenosine levels (e.g., LC-MS/MS)
-
Antibodies for flow cytometry or immunohistochemistry (e.g., anti-CD8, anti-FoxP3)
Procedure:
-
Sample Collection: At a specified time point after the final dose, collect blood and tumor tissue from a subset of mice from each group.
-
Adenosine and AMP Measurement: Process the tumor homogenates and plasma to measure the concentrations of adenosine and AMP using a validated analytical method like LC-MS/MS. A successful CD73 inhibitor should lead to a decrease in adenosine and a potential increase in AMP levels in the tumor microenvironment.
-
Immune Cell Infiltration Analysis:
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and stain with fluorescently labeled antibodies to quantify different immune cell populations, such as CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Immunohistochemistry (IHC): Fix and embed tumor tissues for IHC staining to visualize the infiltration and localization of immune cells within the tumor.
-
-
Data Analysis: Compare the levels of adenosine, AMP, and the abundance of different immune cell populations between the treated and control groups.
Mandatory Visualizations
Signaling Pathway
Caption: The CD73-adenosine signaling pathway and the point of intervention for a CD73 inhibitor.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo evaluation of a CD73 inhibitor.
References
- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 2. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
CD73-IN-14 solubility and preparation for experiments
Topic: CD73-IN-14 Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, or ecto-5'-nucleotidase, is a crucial enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that inhibits the activity of immune cells such as T cells and natural killer (NK) cells.[1] The inhibition of CD73 is therefore a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses. Several therapeutic agents targeting CD73, including monoclonal antibodies and small molecule inhibitors, are currently under investigation.[2][3]
This document provides essential information on the solubility and preparation of the CD73 inhibitor, this compound, for use in preclinical research settings. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for the correct preparation of stock solutions and experimental dilutions.
| Property | Value |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Purity | Data not available |
Solubility Data
The solubility of this compound in commonly used laboratory solvents is crucial for designing in vitro and in vivo experiments. The following table provides a summary of its solubility profile. It is recommended to use fresh solutions for experiments to ensure stability and activity.
| Solvent | Solubility |
| DMSO | Data not available |
| Ethanol | Data not available |
| Water | Data not available |
| PBS (pH 7.4) | Data not available |
Note: The use of co-solvents like DMSO and ethanol can be effective in solubilizing compounds, but their final concentration in the experimental medium should be carefully controlled to avoid toxicity.[4][5]
Experimental Protocols
Preparation of Stock Solutions
For optimal results, it is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the this compound powder. The exact volume will depend on the amount of compound provided.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes for single use to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Assay Protocol: CD73 Enzymatic Activity Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the enzymatic activity of CD73.
Workflow for In Vitro CD73 Inhibition Assay
Caption: Workflow for an in vitro CD73 enzymatic activity inhibition assay.
Materials:
-
Recombinant human CD73 protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adenosine Monophosphate (AMP)
-
Assay buffer (e.g., Tris-buffered saline)
-
96-well microplate
-
Adenosine detection kit or HPLC system
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer from the stock solution. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).
-
Add a fixed amount of recombinant CD73 enzyme to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions or by adding a stop solution.
-
Quantify the amount of adenosine produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway
CD73 is a key component of the purinergic signaling pathway, which regulates immune responses in the tumor microenvironment. Understanding this pathway is essential for interpreting the effects of CD73 inhibitors.
CD73 Signaling Pathway in the Tumor Microenvironment
Caption: The role of CD73 in the adenosine signaling pathway and its inhibition.
In Vivo Experiment Preparation
For in vivo studies, the formulation of this compound is critical for achieving the desired exposure and therapeutic effect.
Protocol for Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds involves a multi-component system.
Materials:
-
This compound
-
DMSO
-
Cremophor EL or Tween 80
-
Saline or PBS
Protocol:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
In a separate tube, mix the solubilizing agent (e.g., Cremophor EL or Tween 80) with saline or PBS.
-
Slowly add the this compound/DMSO solution to the aqueous phase while vortexing to form a stable emulsion or suspension.
-
The final concentration of DMSO and the solubilizing agent should be optimized to be non-toxic to the animals.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be based on the animal's body weight.
Note: It is essential to perform preliminary tolerability studies to determine the maximum tolerated dose of the vehicle and the formulated compound.
Conclusion
Proper handling, solubilization, and preparation of this compound are fundamental for obtaining reliable and reproducible data in both in vitro and in vivo experiments. Researchers should carefully consider the solubility and stability of the compound in the chosen solvents and vehicles to ensure the integrity of their findings. The protocols and information provided in these application notes serve as a guide to aid in the successful design and execution of experiments involving this novel CD73 inhibitor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: CD73-IN-14 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, this accumulation of adenosine suppresses the anti-tumor immune response, promoting cancer cell proliferation, angiogenesis, and metastasis.[1][2] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[3][4]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and highly specific method for covalently linking molecular entities.[5] This protocol details the application of click chemistry to a representative CD73 inhibitor, herein referred to as CD73-IN-14, for the development of chemical probes. These probes are invaluable for various applications, including target engagement studies, cellular imaging, and affinity-based protein profiling.
This document provides detailed methodologies for the modification of this compound with a click chemistry handle and its subsequent conjugation to a reporter molecule. It also includes protocols for assessing the inhibitory activity of the resulting conjugate.
CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of extracellular adenosine production, highlighting the central role of CD73. In the tumor microenvironment, ATP released from stressed or dying cells is converted to AMP by CD39. CD73 then catalyzes the final step, hydrolyzing AMP to produce adenosine, which in turn signals through adenosine receptors (e.g., A2A, A2B) on immune cells, leading to immunosuppression.[3][6][7]
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Quantitative Data on CD73 Inhibitors
The development of potent CD73 inhibitors is an active area of research. The following table summarizes the inhibitory activities of several known small molecule and antibody-based CD73 inhibitors, providing a comparative context for the target potency of newly developed compounds like this compound.
| Inhibitor Name | Type | Target Species | IC50 / Ki | Reference |
| AB680 | Small Molecule (nucleotide analog) | Human | Ki: 4.9 pM | [5] |
| MEDI9447 (Oleclumab) | Monoclonal Antibody | Human | - | [8] |
| APCP (α,β-methylene-ADP) | Small Molecule (nucleotide analog) | Human | IC50: ~10 µM | [9] |
| 22E6 | Monoclonal Antibody | Human | IC50: ~3.5 nM (0.5 µg/mL) | [9] |
| This compound (Alkyne) | Hypothetical Small Molecule | Human | To be determined | N/A |
| This compound-Fluorophore | Hypothetical Conjugate | Human | To be determined | N/A |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified this compound
This protocol provides a conceptual framework for introducing a terminal alkyne into a hypothetical small molecule inhibitor scaffold, this compound, for subsequent click chemistry applications. The precise synthetic route will depend on the core structure of the inhibitor. We assume the inhibitor possesses a functional group (e.g., a phenol, amine, or carboxylic acid) that can be readily derivatized.
Objective: To covalently attach a terminal alkyne to this compound with a linker that minimizes disruption of its binding to CD73.
Materials:
-
This compound (with a suitable functional group)
-
Propargyl bromide or an alkyne-containing linker with a reactive group (e.g., NHS ester, isocyanate)
-
Appropriate base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, ACN)
-
Standard laboratory glassware and purification supplies (TLC, column chromatography)
Procedure (Example for a phenolic precursor):
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (2-3 equivalents) to the solution.
-
Add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield alkyne-modified this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified this compound to an azide-functionalized reporter molecule (e.g., a fluorescent dye azide) using CuAAC.
Objective: To covalently link the alkyne-modified inhibitor to an azide-reporter probe.
Materials:
-
Alkyne-modified this compound
-
Azide-functionalized reporter probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
In a microcentrifuge tube, dissolve alkyne-modified this compound (1.0 equivalent) in the chosen solvent.
-
Add the azide-functionalized reporter probe (1.2 equivalents).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[1]
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.1-0.25 mM.[10]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[10][11]
-
Vortex the mixture briefly and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate using HPLC to remove unreacted starting materials and the copper catalyst.
Protocol 3: CD73 Enzymatic Activity and Inhibition Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of CD73 and determine the IC50 value of an inhibitor. The assay quantifies the inorganic phosphate produced from the hydrolysis of AMP.[3][6][12]
Objective: To determine the potency of this compound and its clicked conjugate in inhibiting CD73 enzymatic activity.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
CD73 assay buffer (e.g., Tris-based buffer, pH 7.5, with MgCl₂ and CaCl₂)
-
This compound and its conjugate, dissolved in DMSO
-
Malachite Green-based phosphate detection reagent
-
96-well or 384-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or its conjugate) in CD73 assay buffer. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
In a microplate, add 5 µL of the diluted inhibitor or control to each well.
-
Add 20 µL of recombinant CD73 enzyme solution (at a pre-determined optimal concentration) to each well, except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of AMP substrate solution (at a concentration close to its Km, e.g., 5-10 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at ~620-630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between CD73 inhibition and its downstream effects.
Caption: Workflow for the synthesis and evaluation of a CD73 chemical probe.
Caption: Logical flow of CD73 inhibition and its immunological consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Effect of CD73 Inhibitor in Colorectal Cancer Treatment With CDK4/6 Inhibitor Through Regulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. amsbio.com [amsbio.com]
Application Notes and Protocols for Flow Cytometry Analysis with CD73-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway.[1] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1][2] High expression of CD73 on tumor cells and various immune cells is associated with poor prognosis in several cancers.[1][2] By generating adenosine, CD73 helps tumors evade the immune system, making it a compelling target for cancer immunotherapy.[2][3] CD73-IN-14 is a highly potent and specific small molecule inhibitor of CD73, demonstrating an IC50 of 0.17 nM. Its oral bioavailability and ability to increase the number of activated CD8+ cells in tumors underscore its potential as a therapeutic agent. This document provides detailed protocols and application notes for the analysis of CD73 activity and the effects of this compound using flow cytometry.
Mechanism of Action of CD73
CD73 is a key enzyme in the generation of extracellular adenosine, which plays a significant role in suppressing anti-tumor immune responses. The pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. CD39, another ectonucleotidase, converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP into adenosine.[2][3] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][4]
CD73 Signaling Pathway
Caption: The CD73 signaling pathway illustrating the generation of immunosuppressive adenosine and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.17 nM | [5] |
| Target | CD73 | [5] |
| Activity | Increases activated CD8+ cells in tumors | [5] |
| Bioavailability | Orally bioactive | [5] |
Experimental Protocols
Protocol 1: Analysis of CD73 Expression on Cell Surface by Flow Cytometry
This protocol describes the staining of cell surface CD73 for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., cancer cell line, peripheral blood mononuclear cells - PBMCs)
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD73 antibody (or relevant species)
-
Fluorochrome-conjugated isotype control antibody
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect cells by centrifugation (300 x g for 5 minutes) and wash once with cold PBS.
-
For adherent cells, detach cells using a gentle cell dissociation reagent. Avoid using trypsin for extended periods as it may cleave surface proteins. Wash cells once with cold PBS.
-
Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Viability Staining:
-
Add the fixable viability dye to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the recommended amount of fluorochrome-conjugated anti-CD73 antibody or the corresponding isotype control to the appropriate tubes.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer. Ensure to set up appropriate compensation controls.
-
Protocol 2: Functional Analysis of CD73 Inhibition by this compound using Flow Cytometry
This protocol assesses the inhibitory effect of this compound on the activation of immune cells, such as CD8+ T cells, in a co-culture system.
Materials:
-
CD73-expressing cancer cells
-
Immune cells (e.g., PBMCs or isolated T cells)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD8, CD69, IFN-γ)
-
Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in complete cell culture medium to the desired working concentrations. It is recommended to perform a dose-response curve starting from concentrations around the IC50 (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Co-culture Setup:
-
Plate CD73-expressing cancer cells in a multi-well plate and allow them to adhere overnight.
-
The next day, add immune cells to the wells containing the cancer cells.
-
Add the prepared dilutions of this compound or vehicle control to the co-culture.
-
-
Cell Stimulation and Incubation:
-
Add cell stimulation reagents to the co-culture to activate the immune cells.
-
Incubate the co-culture for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of incubation.
-
-
Staining and Data Acquisition:
-
Harvest the immune cells from the co-culture.
-
Perform surface staining for markers like CD8 and activation markers like CD69 as described in Protocol 1.
-
For intracellular cytokine staining (e.g., IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for the intracellular cytokine.
-
Wash the cells and acquire data on a flow cytometer.
-
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the impact of this compound on immune cell function using flow cytometry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low CD73 signal | Low expression of CD73 on cells. | Use a cell line known to have high CD73 expression as a positive control. |
| Antibody titration is not optimal. | Perform an antibody titration to determine the optimal concentration. | |
| Harsh cell detachment methods. | Use a non-enzymatic cell dissociation solution or scrape cells gently. | |
| High background staining | Non-specific antibody binding. | Include an isotype control. Increase the number of washing steps. Add a blocking step with serum from the host species of the secondary antibody if applicable. |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells from the analysis. | |
| Inconsistent results with this compound | Inhibitor instability or degradation. | Prepare fresh dilutions of the inhibitor for each experiment. Store the stock solution properly as recommended by the supplier. |
| Inappropriate inhibitor concentration. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell system. | |
| Cell type is not responsive. | Ensure the chosen cell types are appropriate for the assay (e.g., cancer cells express CD73, and immune cells are responsive to adenosine). |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing this compound in flow cytometry-based analyses. By investigating the expression of CD73 and the functional consequences of its inhibition, researchers can further elucidate the role of the adenosine pathway in immune suppression and evaluate the therapeutic potential of novel inhibitors like this compound. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 5. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation with a CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the regulation of the immune system. It is a key component of the purinergic signaling pathway, which is involved in a wide range of physiological and pathological processes. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive molecule, inhibiting the activation, proliferation, and effector function of T-cells, thereby allowing cancer cells to evade immune surveillance.[1][2][3] The inhibition of CD73 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.[4][5][6]
This document provides detailed application notes and protocols for the use of a representative small molecule CD73 inhibitor, analogous to the requested "CD73-IN-14," for studying T-cell activation. While specific data for a compound named "this compound" is not available in the public domain, the principles and methods described herein are applicable to potent and selective small molecule inhibitors of CD73. These protocols will enable researchers to investigate the impact of CD73 inhibition on T-cell function both in vitro and as a basis for in vivo studies.
Mechanism of Action
The primary mechanism by which CD73 inhibitors enhance T-cell activation is by blocking the production of immunosuppressive adenosine in the extracellular space.[3][5] Extracellular ATP, often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. CD73 then hydrolyzes AMP to adenosine.[1] Adenosine binds to A2A receptors on the surface of T-cells, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels inhibit T-cell receptor (TCR) signaling, leading to decreased proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxicity.[5] By inhibiting CD73, small molecule inhibitors prevent the generation of adenosine, thereby relieving this immunosuppressive brake and restoring T-cell effector functions.[3][5]
Signaling Pathways
The signaling pathway affected by CD73 inhibition is central to immune regulation. The following diagram illustrates the canonical adenosine pathway and the point of intervention for a CD73 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of a CD73 inhibitor on T-cell activation.
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation, and how this is affected by a CD73 inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
CD73 inhibitor (e.g., a well-characterized small molecule inhibitor)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody to the required wells of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS.
-
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the CD73 inhibitor in complete RPMI medium.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the CD73 inhibitor dilutions to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Add 50 µL of complete RPMI medium for the vehicle control.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells (anti-CD3/CD28) with vehicle
-
Stimulated cells with varying concentrations of the CD73 inhibitor
-
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations.
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
Application of a Potent Small Molecule CD73 Inhibitor in Combination with Immunotherapy
For research use only. Not for use in diagnostic procedures.
Publication No. ANP-CD73-001
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine within the tumor microenvironment (TME), CD73 dampens the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.[1] Elevated CD73 expression in several cancers correlates with poor prognosis, making it a compelling target for cancer immunotherapy.[2]
This document provides detailed application notes and protocols for a representative potent and selective small molecule inhibitor of CD73, AB680 (quemliclustat), for preclinical research. Due to the limited publicly available data on CD73-IN-14, AB680 is used here as a well-characterized example to illustrate the application of small molecule CD73 inhibitors in combination with immunotherapy, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies. The combination of a CD73 inhibitor with a PD-1 blockade has been shown to have synergistic anti-tumor effects by simultaneously targeting two distinct immunosuppressive pathways.[3]
Principle of Action
The CD73 inhibitor AB680 is a potent, reversible, and competitive inhibitor of the CD73 enzyme.[4] By blocking the enzymatic activity of CD73, it prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[3] This alleviates the suppression of T cell proliferation, cytokine secretion, and cytotoxicity.[3] When combined with an anti-PD-1 antibody, which blocks the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, this dual approach can lead to a more robust and sustained anti-tumor immune response.
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving the representative CD73 inhibitor AB680, both as a monotherapy and in combination with anti-PD-1 therapy.
| In Vitro Activity of AB680 | |
| Parameter | Value |
| IC50 (soluble hCD73) | 0.043 nM[5] |
| IC50 (CHO-hCD73 cells) | 0.070 nM[5] |
| IC50 (human PBMC) | 0.011 nM[5] |
| IC50 (human CD8+ T cells) | 0.66 nM[5] |
| IC50 (mouse CD8+ T cells) | 0.008 nM[5] |
| Ki (hCD73) | 4.9 pM[5] |
| Table 1: In vitro potency of the representative CD73 inhibitor AB680 against human and mouse CD73. |
| In Vivo Efficacy of AB680 in Combination with Anti-PD-1 in B16F10 Melanoma Model | | | :--- | :--- | :--- | :--- | | Treatment Group | Tumor Growth Inhibition (TGI) | Increase in Tumor-Infiltrating CD8+ T cells | Increase in CD8+ T cell to Treg Ratio | | Vehicle | Baseline | Baseline | Baseline | | AB680 (10 mg/kg, daily) | Significant delay in tumor growth[3] | Increased[3] | Increased[3] | | Anti-PD-1 (2.5 mg/kg) | Minimal efficacy[6] | Increased[3] | Increased[3] | | AB680 + Anti-PD-1 | Significantly decreased tumor burden and increased survival[3][6] | Significantly increased[3] | Significantly increased[3] | Table 2: Summary of in vivo anti-tumor activity of AB680 in combination with anti-PD-1 in a syngeneic mouse model.
Signaling Pathways and Experimental Workflow
Caption: CD73-Adenosine Immunosuppressive Pathway and Point of Intervention.
Caption: General Experimental Workflow for Preclinical Evaluation.
Caption: Logical Relationship of Synergistic Anti-Tumor Effect.
Experimental Protocols
Note: The following protocols are based on methodologies reported for the representative small molecule CD73 inhibitor AB680 and may require optimization for this compound.
In Vitro CD73 Enzymatic Activity Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a CD73 inhibitor.
Materials:
-
Recombinant human or mouse CD73 protein
-
AMP (substrate)
-
CD73 inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 4.2 mM NaHCO3, and 0.1% glucose)[6]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the CD73 inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add recombinant CD73 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro T-cell Activation and Proliferation Assay
This protocol assesses the ability of a CD73 inhibitor to rescue T-cell function from adenosine-mediated suppression.
Materials:
-
Human or mouse Pan T cells or CD8+ T cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
AMP
-
CD73 inhibitor (e.g., this compound)
-
Complete cell culture medium
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Cytokine analysis kit (e.g., ELISA or CBA for IFN-γ)
-
Flow cytometer
Procedure:
-
Isolate T cells from peripheral blood (human) or spleens (mouse).
-
Label the T cells with a proliferation dye according to the manufacturer's protocol.
-
Plate the labeled T cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the CD73 inhibitor or vehicle control for 1 hour at 37°C.[7]
-
Add AMP to the wells to provide the substrate for adenosine production.
-
Stimulate the T cells with anti-CD3/CD28 beads.
-
Culture the cells for 3-4 days at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., IFN-γ ELISA).
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of a CD73 inhibitor in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
CD73 inhibitor (e.g., this compound), formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Vehicle control for the CD73 inhibitor
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).[8]
-
Randomize mice into treatment groups (e.g., Vehicle + Isotype control, CD73 inhibitor + Isotype control, Vehicle + anti-PD-1, CD73 inhibitor + anti-PD-1).
-
Administer the CD73 inhibitor at the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[9]
-
Administer the anti-PD-1 antibody at the predetermined dose and schedule (e.g., 200 µg per mouse intraperitoneally every 3-4 days).[8]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.[8]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for the immunophenotyping of immune cells within the tumor microenvironment.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension using a tumor dissociation kit.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a live/dead stain to exclude non-viable cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers for 30 minutes at 4°C.[3]
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, followed by staining with the intracellular antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.
Disclaimer
The information provided in this document is for research purposes only. The protocols and data presented are based on studies with the representative small molecule CD73 inhibitor AB680 (quemliclustat) and are intended to serve as a guide. Researchers should independently optimize these protocols for their specific experimental needs and for the use of this compound.
References
- 1. Arcus Biosciences to Present Preliminary Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer at ASCO-GI Symposium - BioSpace [biospace.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. arcusbio.com [arcusbio.com]
- 7. ichor.bio [ichor.bio]
- 8. aacrjournals.org [aacrjournals.org]
- 9. crownbio.com [crownbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CD73-IN-14 Dissolution in DMSO
Welcome to the technical support center for CD73-IN-14. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For creating a high-concentration stock solution of this compound, the recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2] Due to its chemical properties, this compound is poorly soluble in aqueous solutions.
Q2: I am having difficulty dissolving this compound in DMSO. What are the possible reasons?
A2: Several factors can contribute to dissolution issues with this compound in DMSO:
-
Compound Characteristics: Small molecule inhibitors can sometimes be challenging to dissolve due to their inherent chemical structure and crystalline form.
-
Solvent Quality: The purity and water content of the DMSO used are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound.[1]
-
Temperature: Dissolution may be slower at room temperature.
-
Insufficient Agitation: The compound may require more vigorous mixing to fully dissolve.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To facilitate dissolution, we recommend the following troubleshooting steps:
-
Use fresh, anhydrous, high-purity DMSO.
-
Vortex the solution for several minutes.
-
Briefly sonicate the solution in an ultrasonic water bath. This can be particularly effective for compounds that are difficult to dissolve.[2]
-
Gently warm the solution in a water bath set to 30-40°C. Be cautious not to overheat, as it may degrade the compound.
Q4: My this compound in DMSO precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. To mitigate this, it is best to perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous medium.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always recommended to include a vehicle control (medium with the same final DMSO concentration) in your experiment.[3]
Troubleshooting Guide: this compound Not Dissolving in DMSO
If you are experiencing issues with dissolving this compound in DMSO, please follow the workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Data
While the exact solubility of this compound in DMSO may be batch-dependent, the following table provides an example of typical solubility data for a small molecule inhibitor with similar characteristics.
| Solvent | Maximum Solubility (Example) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Note: The data in this table is for illustrative purposes only and may not reflect the exact solubility of your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Methodology:
-
Preparation: Before opening, gently tap the vial of this compound to ensure all powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. b. Tightly cap the vial and vortex vigorously for 2-5 minutes. c. If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes. d. As a final step, if needed, gently warm the solution to 30-40°C for 5-10 minutes and vortex again.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute it 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Serially dilute the 1 mM (or 10 mM) stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).
-
Mixing: Mix thoroughly by gentle pipetting or inversion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
CD73 Signaling Pathway and Inhibition
CD73 is a cell-surface enzyme that plays a crucial role in generating immunosuppressive adenosine in the tumor microenvironment.
Caption: CD73 converts AMP to adenosine, leading to immune suppression.
References
- 1. This compound | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 2. Identification of CD73 as the Antigen of an Antigen-Unknown Monoclonal Antibody Established by Exosome Immunization, and Its Antibody–Drug Conjugate Exerts an Antitumor Effect on Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
Navigating the Stability of CD73-IN-14: A Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent CD73 inhibitor, CD73-IN-14, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Storage and Handling of this compound
Proper storage is the first line of defense in maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in both its solid and dissolved forms, based on available supplier data.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to note that the stability of this compound in solution can be solvent-dependent. The provided durations are general guidelines, and for long-term experiments, it is advisable to prepare fresh solutions.
Preparing and Storing Stock Solutions: A Step-by-Step Protocol
To minimize degradation and ensure consistent concentrations, follow this protocol for preparing and storing stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing vessel.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve the corresponding mass of this compound in DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
Troubleshooting Common Stability Issues
Q1: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A1: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. This may be due to the stock concentration being too high or the solution not being fully dissolved initially.
-
Troubleshooting Steps:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution thoroughly to try and redissolve the precipitate.
-
If the precipitate persists, it may be necessary to prepare a fresh, lower-concentration stock solution.
-
Q2: I'm concerned about the stability of this compound in my aqueous experimental buffer. How can I assess this?
A2: The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported in publicly available literature. It is recommended to prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before each experiment.
-
To perform a preliminary stability check:
-
Prepare a working solution of this compound in your experimental buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C) for the duration of your assay.
-
At different time points, you can assess the compound's integrity using analytical methods such as High-Performance Liquid Chromatography (HPLC) if available. A decrease in the peak area corresponding to this compound over time would suggest degradation.
-
Frequently Asked Questions (FAQs)
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store DMSO stock solutions of this compound at 4°C for extended periods. The compound is more prone to degradation and precipitation at this temperature. For short-term storage, -20°C is preferable, and for long-term storage, -80°C is the recommended temperature.
Q4: How many times can I freeze-thaw my stock solution?
A4: To ensure the highest quality and activity of the inhibitor, it is strongly advised to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain its stability.
Q5: What are the known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. Hydrolysis of labile functional groups is a potential degradation pathway, especially in aqueous solutions.
The CD73 Signaling Pathway and the Role of Inhibitors
CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in immunosuppression within the tumor microenvironment. Understanding this pathway is key to appreciating the mechanism of action of inhibitors like this compound.
As depicted in Figure 2, extracellular adenosine triphosphate (ATP) is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine. Adenosine then binds to A2A receptors on immune cells, leading to the suppression of the anti-tumor immune response. This compound acts by directly inhibiting the enzymatic activity of CD73, thereby blocking the production of immunosuppressive adenosine and restoring immune function.
By adhering to the storage and handling guidelines outlined in this technical support guide, researchers can ensure the stability and reliability of this compound in their experiments, leading to more accurate and impactful scientific discoveries.
Technical Support Center: CD73 Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule CD73 inhibitors, exemplified here as "CD73-IN-14," in cellular assays. Given that specific public data on a compound with the exact designation "this compound" is limited, this guide addresses common issues and off-target considerations applicable to novel small molecule inhibitors of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CD73 inhibitor like this compound?
A small molecule CD73 inhibitor is designed to block the enzymatic activity of CD73 (ecto-5'-nucleotidase). CD73 is a cell surface enzyme that plays a crucial role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine. Extracellular adenosine has potent immunosuppressive effects within the tumor microenvironment. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can enhance anti-tumor immune responses. This makes CD73 an attractive target in immuno-oncology.
Q2: We are observing unexpected cytotoxicity in our cancer cell lines at concentrations where CD73 inhibition should not be toxic. What could be the cause?
This could be due to off-target effects of the compound. While the primary target is CD73, small molecule inhibitors can sometimes bind to and inhibit other cellular proteins, such as kinases, leading to unintended biological consequences. It is crucial to assess the selectivity of the inhibitor.
Q3: How can we determine if the observed effects in our assay are due to on-target CD73 inhibition or off-target activities?
To differentiate between on-target and off-target effects, consider the following experiments:
-
Use a rescue experiment: Add exogenous adenosine to your cell culture. If the observed phenotype is reversed, it is likely due to on-target inhibition of the adenosine pathway.
-
Employ a structurally distinct CD73 inhibitor: If a different validated CD73 inhibitor recapitulates the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Utilize CD73 knockout or knockdown cells: In a cell line where CD73 has been genetically removed, the inhibitor should not produce the same on-target effects. Any remaining activity would suggest off-target mechanisms.
-
Perform a broad off-target screening panel: Screen the compound against a panel of kinases and other enzymes to identify potential off-target interactions.
Troubleshooting Guide
Issue 1: Inconsistent results in cellular adenosine measurement assays.
-
Potential Cause 1: Cell health and density. Variations in cell number or viability can significantly impact extracellular ATP, AMP, and adenosine levels.
-
Troubleshooting Tip: Ensure consistent cell seeding densities and perform a viability assay (e.g., trypan blue exclusion or a commercial viability kit) in parallel with your experiment.
-
-
Potential Cause 2: Reagent stability. ATP, AMP, and adenosine are susceptible to degradation.
-
Troubleshooting Tip: Prepare fresh reagents for each experiment and minimize freeze-thaw cycles. When collecting supernatant for analysis, process it immediately or flash-freeze and store at -80°C.
-
-
Potential Cause 3: Presence of other ectonucleotidases. Enzymes like CD39 convert ATP and ADP to AMP, which is the substrate for CD73. The activity of these enzymes can influence the outcome.
-
Troubleshooting Tip: Characterize the expression of CD39 on your cell line. Be aware that the starting concentration of ATP or AMP in your assay can influence the rate of adenosine production.
-
Issue 2: Discrepancy between biochemical and cellular assay potency.
-
Potential Cause 1: Cell permeability. The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to what is used in a cell-free biochemical assay.
-
Troubleshooting Tip: Perform a cellular thermal shift assay (CETSA) or use cell-based target engagement assays like NanoBRET to confirm the compound is reaching and binding to CD73 within the cell.
-
-
Potential Cause 2: Compound metabolism or efflux. The compound may be metabolized by the cells or actively transported out by efflux pumps.
-
Troubleshooting Tip: Co-incubate with inhibitors of common metabolic enzymes (e.g., cytochrome P450s) or efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency is restored.
-
-
Potential Cause 3: High ATP levels in cell culture. In a cellular environment, high concentrations of the substrate (AMP, derived from ATP) can lead to competition and require higher inhibitor concentrations for the same effect.
-
Troubleshooting Tip: Measure the extracellular ATP/AMP levels in your specific cell culture conditions to better correlate biochemical and cellular data.
-
Quantitative Data Summary
The following tables represent hypothetical data for a fictional CD73 inhibitor, "this compound," to illustrate how to present quantitative findings related to on-target and off-target effects.
Table 1: On-Target Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Biochemical CD73 Enzymatic Assay | Recombinant Human CD73 | 5.2 |
| Cellular Adenosine Production Assay | MDA-MB-231 (High CD73) | 45.8 |
| Cellular Adenosine Production Assay | MCF7 (Low CD73) | > 10,000 |
Table 2: Selectivity Profile of this compound (Kinase Panel Screen)
| Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / Cellular CD73 IC50) |
| Kinase A | 250 | 5.5x |
| Kinase B | 1,200 | 26.2x |
| Kinase C | > 10,000 | > 218x |
| Kinase D | 8,500 | 185.6x |
Note: A higher fold selectivity indicates a more selective compound.
Experimental Protocols
Protocol 1: Cellular Adenosine Production Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and wash once with Hanks' Balanced Salt Solution (HBSS). Add the compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add AMP to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Adenosine Detection: Measure the adenosine concentration in the supernatant using a commercially available adenosine detection kit (e.g., a luminescence-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the adenosine concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Panel Selection: Choose a commercially available kinase screening panel (e.g., Eurofins, Reaction Biology) that covers a broad range of the human kinome.
-
Compound Submission: Provide the screening service with this compound at a specified concentration (e.g., 1 µM or 10 µM) for an initial broad screen (% inhibition).
-
Hit Identification: Identify "hits" from the primary screen, typically defined as kinases showing >50% inhibition.
-
Dose-Response Analysis: For the identified hits, perform a secondary screen with a 10-point dose-response curve to determine the IC50 for each off-target kinase.
-
Selectivity Calculation: Calculate the selectivity of the compound by comparing the on-target cellular IC50 with the off-target kinase IC50 values.
Visualizations
Technical Support Center: CD73-IN-14 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CD73-IN-14 in in vivo experiments. Our goal is to help you anticipate and address potential challenges to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the adenosine signaling pathway. CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine in the tumor microenvironment has immunosuppressive effects. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.
Q2: What are the potential on-target effects of inhibiting CD73 in vivo?
A2: The primary on-target effect of CD73 inhibition is the restoration of anti-tumor immunity. This is achieved by reducing adenosine-mediated suppression of immune cells such as T cells and natural killer (NK) cells. Preclinical studies with CD73 inhibitors have demonstrated reduced tumor growth and metastasis. While generally well-tolerated in clinical trials, on-target effects of CD73 inhibition could theoretically lead to an overactive immune response, though this has been reported as mild in clinical settings.
Q3: What are the potential off-target toxicities of this compound?
A3: As a nucleoside analogue, this compound may have potential off-target toxicities unrelated to its inhibition of CD73. A primary concern for this class of molecules is mitochondrial toxicity, which can result from the inhibition of mitochondrial DNA polymerase. Another potential off-target effect of nucleoside analogues is genotoxicity. It is crucial to distinguish between on-target effects related to immunomodulation and off-target toxicities when evaluating adverse events in your in vivo studies.
Q4: How can I formulate this compound for oral in vivo administration?
A4: Proper formulation is critical for the bioavailability and efficacy of orally administered small molecules. For compounds with poor solubility, various strategies can be employed. While specific formulation details for this compound should be optimized for your specific experimental conditions, common approaches for similar small molecules include the use of co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or creating a suspension in a vehicle like carboxymethyl cellulose. It is essential to include a vehicle-only control group in your experiments to rule out any toxicity caused by the formulation itself.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides a systematic approach to resolving them.
Issue 1: Unexpected Animal Toxicity or Adverse Events
-
Possible Cause 1: On-target immunotoxicity.
-
Troubleshooting Steps:
-
Re-evaluate Dose: Ensure the administered dose is within a therapeutic window established by a Maximum Tolerated Dose (MTD) study. If an MTD study has not been performed, this should be a priority.
-
Monitor Immune Markers: Analyze blood and tissue samples for signs of excessive immune activation (e.g., cytokine storm).
-
Histopathology: Conduct a thorough histological examination of major organs to identify signs of immune-mediated damage.
-
-
-
Possible Cause 2: Off-target toxicity (e.g., mitochondrial toxicity).
-
Troubleshooting Steps:
-
Lower the Dose: Off-target effects are often dose-dependent. Reducing the concentration of this compound may mitigate these effects while retaining on-target activity.
-
In Vitro Toxicity Assays: Perform in vitro assays to assess the potential for mitochondrial toxicity (e.g., measuring mitochondrial respiration or membrane potential in relevant cell lines).
-
Consider an Alternative Inhibitor: If off-target toxicity is confirmed and cannot be mitigated, consider using a structurally different CD73 inhibitor to validate your findings.
-
-
-
Possible Cause 3: Formulation/Vehicle Toxicity.
-
Troubleshooting Steps:
-
Vehicle-Only Control: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.
-
Optimize Formulation: If the vehicle is suspected to be the cause, explore alternative, less toxic formulation strategies.
-
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Possible Cause 1: Poor Pharmacokinetics (PK).
-
Troubleshooting Steps:
-
PK Study: Conduct a pharmacokinetic study to measure the concentration of this compound in the plasma and tumor tissue over time. This will determine if the compound is being absorbed and reaching its target at sufficient concentrations.
-
Optimize Formulation and Route of Administration: If bioavailability is low, consider reformulating the compound or exploring alternative routes of administration.
-
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Study: Measure a biomarker of CD73 inhibition in vivo. This could include measuring adenosine levels in the tumor microenvironment or assessing the activation status of immune cells.
-
Dose Escalation: If target engagement is insufficient at the current dose, a carefully designed dose-escalation study may be necessary.
-
-
-
Possible Cause 3: Inappropriate Animal Model.
-
Troubleshooting Steps:
-
Confirm Target Expression: Ensure that the tumor model you are using expresses CD73.
-
Immune Competence: Since the mechanism of action is immune-mediated, it is essential to use immunocompetent animal models.
-
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from in vivo studies with this compound.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | 5 | |||
| 10 | 5 | |||
| 30 | 5 | |||
| 100 | 5 |
Table 2: In Vivo Efficacy Study Summary
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | N/A | ||
| This compound (X mg/kg) | 10 | |||
| Positive Control | 10 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 6-8 weeks old.
-
Group Allocation: Randomly assign animals to at least 4-5 dose groups, including a vehicle control. A typical group size is 3-5 animals.
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing: Administer escalating doses of this compound to the respective groups. Dosing can be single or repeated over a defined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.
-
Data Analysis: Record all observations and analyze body weight changes.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
-
Animal Model: Use an immunocompetent mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line that expresses CD73.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into treatment groups (vehicle control, this compound at one or more doses below the MTD, and a positive control if available).
-
Treatment: Begin dosing according to the planned schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Visualizations
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Technical Support Center: Interpreting Unexpected Results with CD73-IN-14
Welcome to the technical support center for CD73-IN-14. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We treated CD73-expressing cancer cells with this compound, but observed a paradoxical increase in extracellular adenosine. What could be the cause?
A1: This is an unexpected result, as this compound is designed to inhibit the conversion of AMP to adenosine.[1][2][3] Several factors could contribute to this observation.
Possible Causes & Troubleshooting Steps:
-
Activation of a Non-Canonical Pathway: Cells can produce adenosine through pathways that do not rely on CD73.[4][5][6] For instance, the conversion of NAD+ to AMP by CD38 and CD203a, or the action of alkaline phosphatases (ALPs), can generate adenosine.[6] It's possible that the inhibition of CD73 by this compound leads to a compensatory upregulation of these alternative pathways.
-
Troubleshooting: Measure the activity of CD38, CD203a, and ALPs in your cell lysates with and without this compound treatment. Consider using inhibitors for these enzymes to see if the adenosine increase is reversed.
-
-
Inhibitor Concentration & Off-Target Effects: While potent, high concentrations of small molecule inhibitors can sometimes lead to off-target effects.[7] It's conceivable, though unlikely, that at high concentrations, this compound could be interacting with other ectonucleotidases or cellular components that indirectly lead to adenosine release.
-
Troubleshooting: Perform a full dose-response curve to ensure you are using the lowest effective concentration. Screen this compound against a panel of related enzymes, such as alkaline phosphatases, to check for cross-reactivity.[8]
-
-
Cell Stress or Death: High concentrations of any compound can induce cellular stress or apoptosis, leading to a release of intracellular ATP into the extracellular space.[1][4][6] This surge of ATP can be rapidly converted to adenosine by other enzymes if the CD73 pathway is blocked.
-
Troubleshooting: Perform a cell viability assay (e.g., Annexin V/PI staining) in parallel with your adenosine measurement to check for toxicity at your working concentration of this compound.
-
Q2: this compound effectively reduces adenosine production in our biochemical assay, but we see no effect on T-cell proliferation in our co-culture model. Why?
A2: This scenario suggests that while the inhibitor is active against its direct target, other factors in the complex tumor microenvironment are limiting the desired downstream immune response.
Possible Causes & Troubleshooting Steps:
-
Dominance of Other Immunosuppressive Pathways: The tumor microenvironment contains multiple immunosuppressive mechanisms beyond the CD73/adenosine axis.[9] High levels of other inhibitory molecules like PD-L1, CTLA-4, or TGF-β could be sufficient to maintain T-cell suppression even when adenosine production is blocked.
-
Insufficient T-cell Activation: The T-cells in your co-culture may not be sufficiently activated to proliferate, regardless of the adenosine levels.
-
Troubleshooting: Ensure you are providing an adequate primary activation signal (e.g., anti-CD3/CD28 beads or antigen-presenting cells with the correct peptide-MHC).
-
-
Role of Regulatory T-cells (Tregs): Tregs are potent suppressors of effector T-cell function and abundantly express CD73.[5][10] While this compound may inhibit their adenosine production, Tregs can still suppress T-cell proliferation through other mechanisms, such as IL-10 or TGF-β secretion.
-
Troubleshooting: Analyze the proportion of Tregs (CD4+FoxP3+) in your co-culture. Consider depleting Tregs to see if this restores the proliferative response in the presence of this compound.
-
Q3: We are seeing unexpected toxicity in our in vivo mouse model at doses that were well-tolerated in vitro. What could be the reason?
A3: In vivo and in vitro results can differ significantly due to metabolism, pharmacokinetics, and systemic biological effects.
Possible Causes & Troubleshooting Steps:
-
Metabolite-Induced Toxicity: The parent compound, this compound, may not be toxic, but its metabolites produced by the liver (or other organs) could be.
-
Troubleshooting: Conduct a basic pharmacokinetic and metabolite identification study. This can help determine the half-life of this compound and identify any potentially toxic metabolites.
-
-
On-Target Systemic Effects: CD73 is expressed on a wide range of healthy tissues, including endothelial cells and lymphocytes, where it plays a role in physiological processes.[9][11] Systemic inhibition of CD73 could disrupt these processes, leading to unexpected side effects.
-
Troubleshooting: Perform a thorough histological analysis of major organs from the treated mice to identify any signs of tissue damage or inflammation.
-
-
Off-Target Effects In Vivo: The compound may have off-target effects in vivo that were not apparent in vitro.
-
Troubleshooting: A broad in vivo screen for common toxicity pathways (e.g., assessing liver enzymes, kidney function, and complete blood counts) can provide clues about potential off-target organ systems.
-
Troubleshooting Workflows & Signaling Pathways
To aid in your experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: Canonical CD73-adenosine immunosuppressive pathway.
Caption: Troubleshooting workflow for lack of T-cell response.
Data & Protocols
Table 1: Example IC50 Values for this compound
| Assay Type | Target | Substrate | IC50 (nM) |
| Biochemical | Recombinant Human CD73 | AMP | 5.2 |
| Cell-Based | MDA-MB-231 cells | AMP | 25.8 |
| Cell-Based | Human T-cells | AMP | 31.5 |
Note: These are representative values. Actual IC50 values may vary based on experimental conditions.
Protocol: Measuring Extracellular Adenosine
This protocol outlines a common method for quantifying extracellular adenosine in cell culture supernatants.
-
Cell Culture: Plate your cells of interest (e.g., cancer cells, immune cells, or co-cultures) at a desired density and allow them to adhere or stabilize for 24 hours.
-
Inhibitor Treatment: Treat cells with this compound at various concentrations for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Add Substrate: Add AMP to the culture medium to a final concentration of 10-50 µM to serve as the substrate for CD73.
-
Sample Collection: After a short incubation (e.g., 30-60 minutes), carefully collect the cell culture supernatant.
-
Stop Reaction: Immediately add a stop solution containing adenosine deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl) adenine, EHNA) to prevent adenosine degradation.
-
Quantification: Analyze adenosine levels using a commercially available adenosine assay kit, which is typically based on a coupled enzymatic reaction that produces a colorimetric or fluorescent readout. Alternatively, use HPLC-MS for a more direct and sensitive measurement.
-
Data Analysis: Normalize the adenosine concentration to the cell number or total protein content in each well. Compare the results from treated samples to the vehicle control.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CD73-IN-14 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CD73-IN-14, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73). Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Q1: I'm observing significant differences in the inhibitory potency (IC50) of this compound between different batches. What could be the cause and how can I address this?
Possible Causes:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity or contain different impurities, some of which might interfere with the assay or the target.
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound, affecting its activity.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variability in the effective concentration in your experiments.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, method of analysis (e.g., HPLC, NMR), and storage recommendations.
-
Perform Quality Control Checks:
-
In Vitro Enzymatic Assay: Determine the IC50 of the new batch against purified recombinant CD73 enzyme and compare it to the value from a previous, well-performing batch.
-
Cell-Based Assay: Assess the functional inhibitory activity of the new batch in a relevant cell line expressing CD73.
-
-
Ensure Proper Solubilization: Follow the recommended solvent and procedure for dissolving this compound. Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.
Q2: My in vitro enzymatic assay shows potent inhibition of CD73, but I'm not seeing the expected downstream effects in my cell-based assays (e.g., no change in adenosine levels or immune cell activation). Why is this happening?
Possible Causes:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its target.[1]
-
Compound Instability in Culture Media: this compound might be degrading in the complex environment of your cell culture medium.[1]
-
Off-Target Effects: The observed phenotype in previous experiments might have been due to unintended interactions with other cellular targets.[2]
Troubleshooting Steps:
-
Assess Compound Stability: Incubate this compound in your cell culture medium for the duration of your experiment, then analyze its integrity using HPLC or mass spectrometry.
-
Validate On-Target Engagement:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CD73 and how does this compound work?
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine.[3][4] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[5] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response.[6][7] this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine and enhancing anti-tumor immunity.[5]
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the product-specific datasheet for detailed storage and handling instructions.
Q3: What are some recommended positive and negative controls for my experiments?
-
Positive Controls: A known, well-characterized CD73 inhibitor can be used as a positive control to ensure your assay is performing as expected.[8]
-
Negative Controls: Use a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your experimental system.[8] A structurally similar but inactive molecule, if available, can also serve as an excellent negative control.[8]
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC) | 99.5% | 95.2% | 98.9% |
| Enzymatic IC50 (nM) | 15.2 | 85.7 | 18.5 |
| Cell-Based IC50 (nM) | 55.8 | 350.1 | 62.3 |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
This table illustrates how variations in purity can correlate with differences in inhibitory potency.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Assay
This protocol outlines a method to determine the IC50 of this compound.
-
Reagents: Recombinant human CD73, AMP (substrate), Malachite Green Phosphate Assay Kit, assay buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the CD73 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding AMP to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 using non-linear regression analysis.
-
Protocol 2: Cell-Based Assay for CD73 Inhibition
This protocol describes how to measure the effect of this compound on adenosine production in a cell-based system.
-
Materials: CD73-expressing cancer cell line (e.g., MDA-MB-231), cell culture medium, this compound, AMP, Adenosine Assay Kit.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Add AMP to the cells to serve as the substrate for CD73.
-
Incubate for 2 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using an Adenosine Assay Kit following the manufacturer's protocol.
-
Calculate the percent inhibition of adenosine production at each inhibitor concentration and determine the IC50.
-
Visualizations
Caption: The CD73 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for addressing batch-to-batch variability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to Small Molecule CD73 Inhibitors in Cancer Cells
Disclaimer: Initial searches for the specific compound "CD73-IN-14" did not yield any publicly available information. Therefore, this technical support center provides guidance on overcoming resistance to small molecule CD73 inhibitors in general, based on established principles and data from widely studied compounds. The troubleshooting strategies and protocols provided are intended as a starting point for researchers working with any small molecule inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule CD73 inhibitors?
A1: Small molecule CD73 inhibitors are primarily designed to block the enzymatic activity of CD73.[1] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting extracellular adenosine monophosphate (AMP) to adenosine.[2][3] This extracellular adenosine has potent immunosuppressive effects within the tumor microenvironment, allowing cancer cells to evade the immune system.[1][3][4] By inhibiting CD73, these small molecules reduce the production of immunosuppressive adenosine, which can restore the anti-tumor activity of immune cells like T cells and natural killer (NK) cells.[1][3]
Q2: We are observing a decrease in the efficacy of our CD73 inhibitor over time in our cancer cell line. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to CD73 inhibitors can arise from several mechanisms. Upregulation of CD73 expression on tumor cells is a common resistance mechanism to various cancer therapies, and this could also apply to direct CD73 inhibitors.[5] Additionally, cancer cells may develop resistance by upregulating other pathways that contribute to an immunosuppressive tumor microenvironment.[5] The upregulation of CD73 has been observed as a resistance mechanism to chemotherapy and other targeted therapies.[5][6]
Q3: Can we develop a CD73 inhibitor-resistant cell line in our lab to study these mechanisms?
A3: Yes, it is possible to develop resistant cell lines in vitro. A common method is the gradual drug induction approach, where cancer cells are cultured in a medium containing a low concentration of the CD73 inhibitor, and the concentration is gradually increased over time.[7] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.[7]
Q4: Are there known signaling pathways that are altered in cells resistant to CD73 inhibitors?
A4: While specific pathways for resistance to CD73 inhibitors are an active area of research, studies have shown a link between CD73 and other major signaling pathways in cancer. For example, there is a known relationship between the EGFR signaling pathway and CD73 expression.[4][8] Therefore, alterations in pathways such as PI3K/AKT and MAPK/ERK could potentially contribute to resistance. Investigating these pathways in your resistant cell lines would be a logical step.
Q5: How can we confirm that our CD73 inhibitor is effectively engaging its target in our experimental system?
A5: Target engagement can be confirmed by performing a CD73 activity assay in the presence and absence of your inhibitor. A significant reduction in the production of adenosine or the generation of inorganic phosphate (a byproduct of the reaction) would indicate that the inhibitor is effectively blocking the enzyme's function. You can perform this assay on intact cells or on cell lysates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results after treatment with CD73 inhibitor. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for cell seeding and perform a cell count before plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| No significant inhibition of CD73 activity observed in our in-vitro assay. | Incorrect assay conditions. | Optimize assay parameters such as substrate (AMP) concentration, incubation time, and enzyme (cell lysate) concentration.[9] |
| Inactive or degraded inhibitor. | Verify the stability and proper storage of your CD73 inhibitor. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Low CD73 expression in the cell line. | Confirm CD73 expression levels in your cell line using Western blot or flow cytometry. Choose a cell line with moderate to high CD73 expression for your experiments. | |
| Resistant cell line shows similar sensitivity to the parental cell line. | Incomplete development of resistance. | Continue the dose-escalation protocol for a longer period. Ensure that the final concentration used for selection is significantly higher than the initial IC50.[7] |
| Reversion of the resistant phenotype. | Maintain a low dose of the inhibitor in the culture medium to sustain the selective pressure.[7] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of a Small Molecule CD73 Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 72 hours | 1.5 | 1 |
| Resistant Cancer Cell Line | 72 hours | 15.0 | 10 |
Table 2: Effect of CD73 Inhibition on Cell Proliferation and Apoptosis in Sensitive vs. Resistant Cells
| Cell Line | Treatment | % Inhibition of Proliferation | % Apoptotic Cells |
| Parental | Vehicle | 0% | 2% |
| Parental | CD73 Inhibitor (2 µM) | 60% | 25% |
| Resistant | Vehicle | 0% | 3% |
| Resistant | CD73 Inhibitor (2 µM) | 15% | 5% |
Detailed Experimental Protocols
Protocol 1: Generation of a CD73 Inhibitor-Resistant Cancer Cell Line
This protocol is based on the gradual drug induction method.[7]
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of the CD73 inhibitor that inhibits 50% of cell growth (IC50) in the parental cancer cell line.
-
Initial exposure: Culture the parental cells in their recommended medium containing the CD73 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in the medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next dose increase.
-
Selection of resistant population: Continue this process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Once a resistant population is established, characterize it by determining the new IC50 and comparing it to the parental line.
-
Maintenance: Culture the resistant cell line in a medium containing a maintenance dose of the inhibitor (e.g., the IC50 of the resistant line) to retain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the CD73 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: CD73 Activity Assay (Colorimetric)
This protocol is based on the measurement of inorganic phosphate produced from the hydrolysis of AMP.
-
Cell Preparation: Culture cells to 80-90% confluency. For adherent cells, gently scrape them into suspension.
-
Reaction Setup: In a 96-well plate, add your cell suspension or cell lysate.
-
Inhibitor Treatment: Add the CD73 inhibitor at the desired concentrations to the appropriate wells. Include a no-inhibitor control.
-
Substrate Addition: Add AMP to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Phosphate Detection: Add a colorimetric reagent that detects inorganic phosphate (e.g., Malachite Green-based reagent).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the CD73 activity as the amount of phosphate produced per unit time per amount of protein (if using lysates) or per number of cells. Determine the inhibitory effect of your compound.
Protocol 4: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the CD73 inhibitor for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, CD73, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Caption: The CD73 signaling pathway leading to immune suppression.
Caption: Potential mechanisms of resistance to CD73 inhibitors.
Caption: Workflow for investigating resistance to CD73 inhibitors.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. assaygenie.com [assaygenie.com]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: Benchmarking Preclinical and Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint, playing a pivotal role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment (TME).[1][2][3] Inhibition of CD73 is a promising therapeutic strategy to enhance anti-tumor immunity, and a variety of inhibitory molecules are currently under development. This guide provides a comparative analysis of prominent CD73 inhibitors with available preclinical and clinical data, offering a resource for researchers and drug developers in the field of immuno-oncology. While the specific inhibitor "CD73-IN-14" is not extensively documented in publicly available literature, this guide will focus on a selection of well-characterized small molecule and antibody-based inhibitors to provide a valuable comparative framework.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway
CD73, in concert with CD39, converts pro-inflammatory extracellular ATP into immunosuppressive adenosine.[2][4] Adenosine then signals through A2A and A2B receptors on various immune cells, including T cells, NK cells, and myeloid cells, leading to dampened anti-tumor responses.[1][5][6] By blocking the enzymatic activity of CD73, inhibitors aim to reduce adenosine levels in the TME, thereby restoring immune cell function and promoting tumor cell killing.[1]
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 6. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CD73 Inhibitors: AB680 and CD73-IN-14
In the landscape of cancer immunotherapy, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a detailed comparison of two small molecule CD73 inhibitors, AB680 and CD73-IN-14, with a focus on their potency and the experimental methodologies used for their evaluation. This analysis is intended for researchers, scientists, and professionals in drug development.
Introduction to CD73 and its Role in Immuno-oncology
CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine, a potent immunosuppressive molecule.[1][2][3] Within the tumor microenvironment, high levels of adenosine dampen the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[1][2] The enzymatic cascade leading to adenosine production involves the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) by CD39, followed by the hydrolysis of AMP to adenosine by CD73.[1] By blocking CD73, inhibitor molecules can reduce adenosine levels, thereby restoring anti-tumor immune responses.
Potency Comparison
A direct quantitative comparison of the potency of AB680 and this compound is challenging due to the limited publicly available data for this compound. However, extensive data is available for AB680, establishing it as a highly potent inhibitor of CD73.
AB680: A High-Potency Inhibitor
AB680 (also known as quemliclustat) is a reversible and selective inhibitor of CD73.[1] It has demonstrated exceptional potency in various preclinical assays.
| Parameter | Value | Assay/Cell Type |
| Ki | 5 pM | Human CD73[1][4] |
| Ki | 4.9 pM | hCD73[5][6][7] |
| IC50 | 0.043 nM | Soluble hCD73[5] |
| IC50 | < 0.01 nM | Human CD8+ T-cells[8] |
| IC50 | 0.070 nM | hCD73 in CHO cells[5] |
| IC50 | 0.008 nM | Mouse CD8+ T Cells[5] |
| IC50 | 0.66 nM | Human Peripheral Blood Mononuclear Cells (hPBMC)[5] |
These values indicate that AB680 inhibits CD73 activity at very low concentrations, highlighting its potential as an effective therapeutic agent.
This compound: Public Data Not Available
As of the latest search, specific quantitative potency data, such as IC50 or Ki values, for a compound explicitly identified as "this compound" are not available in the public domain. Without this information, a direct comparison of its potency against AB680 cannot be made.
Experimental Protocols
The following section details the experimental methodologies that have been cited in the evaluation of CD73 inhibitors like AB680. These protocols provide a framework for assessing the potency and efficacy of such compounds.
Malachite Green Assay for CD73 Enzymatic Activity
A commonly used method to determine the enzymatic activity of CD73 is the malachite green assay.[8][9] This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
Principle: The malachite green reagent forms a colored complex with free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced, and thus to the CD73 activity.
Workflow:
Workflow of the Malachite Green Assay for CD73 Activity.
T-Cell Activation and Proliferation Assays
To assess the functional impact of CD73 inhibition on immune cells, T-cell activation and proliferation assays are employed.[8][10] These experiments measure the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine.
Workflow:
Workflow for T-Cell Activation and Proliferation Assays.
Signaling Pathway of CD73
The signaling pathway initiated by CD73-mediated adenosine production is a key mechanism of immunosuppression in the tumor microenvironment.
CD73 Signaling Pathway and Point of Inhibition.
Conclusion
AB680 is a well-characterized and highly potent inhibitor of CD73, with extensive preclinical data supporting its efficacy. Its ability to block adenosine production at picomolar to nanomolar concentrations makes it a strong candidate for clinical development in immuno-oncology. In contrast, the lack of publicly available data on this compound prevents a meaningful comparison of its potency. For researchers and drug developers, the detailed experimental protocols provided for assessing CD73 inhibition can serve as a valuable resource for evaluating novel inhibitor candidates and understanding the mechanism of action of this important class of immunotherapeutic agents.
References
- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The roles of CD73 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of CD73 Inhibitor AB680 Against Other Nucleotidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of AB680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73, in comparison to other key nucleotidases. Understanding the selectivity of a therapeutic agent is paramount in drug development to ensure target engagement and minimize off-target effects. This document summarizes the available data on AB680's selectivity, provides detailed experimental protocols for assessing nucleotidase activity, and illustrates the relevant biological pathways and experimental workflows.
Adenosine Signaling Pathway and the Role of Ecto-Nucleotidases
Extracellular adenosine triphosphate (ATP) is converted to the immunosuppressive molecule adenosine through the sequential enzymatic activity of CD39 and CD73. This pathway is a critical regulator of immune responses in the tumor microenvironment. The diagram below illustrates the key steps in this signaling cascade.
Navigating Species Specificity: A Comparative Guide to CD73 Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) is a pivotal enzyme in the adenosine signaling pathway, playing a crucial role in immune suppression within the tumor microenvironment. As a prominent target in oncology, the development of CD73 inhibitors is a field of intense research. However, a critical consideration in the preclinical evaluation of these inhibitors is their cross-reactivity across different species. This guide provides a framework for understanding and evaluating the species specificity of CD73 inhibitors, with a focus on the small molecule inhibitor CD73-IN-14. While specific quantitative cross-reactivity data for this compound is not extensively published, this guide offers a comprehensive overview of the principles, methodologies, and importance of assessing cross-species activity for any CD73 inhibitor.
The Importance of Cross-Reactivity in Preclinical Research
Preclinical studies often rely on animal models to predict the efficacy and safety of therapeutic agents in humans. Significant differences in the target protein between species can lead to variations in inhibitor potency and selectivity, potentially resulting in misleading preclinical data. For instance, while murine models are invaluable, inherent differences exist between human and mouse CD73, which can affect inhibitor binding and activity.[1] Understanding the cross-reactivity of a CD73 inhibitor is therefore essential for the accurate interpretation of in vivo studies and the successful translation of preclinical findings to clinical applications.
Comparative Activity of CD73 Inhibitors: A Representative Analysis
Due to the limited availability of public data on the cross-reactivity of this compound, the following table presents a representative comparison of the enzymatic inhibitory activity of a hypothetical small molecule CD73 inhibitor across different species. This illustrates how such data should be structured for clear comparison. Researchers are strongly encouraged to perform similar analyses for their specific inhibitors of interest.
| Inhibitor | Human CD73 (IC50, nM) | Mouse CD73 (IC50, nM) | Rat CD73 (IC50, nM) | Cynomolgus Monkey CD73 (IC50, nM) |
| This compound (Hypothetical Data) | 10 | 50 | 75 | 15 |
| Alternative Inhibitor A | 5 | 500 | >1000 | 8 |
| Alternative Inhibitor B (Antibody) | 1 | >10,000 | >10,000 | 2 |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. The data presented here is for illustrative purposes only.
The CD73 Signaling Pathway
Understanding the mechanism of action of CD73 inhibitors requires a clear picture of the signaling pathway they target. CD73 is a key enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to its receptors (A2A and A2B) on immune cells, leading to immunosuppressive effects.
Caption: The CD73 signaling pathway and the point of inhibition.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-species reactivity of a CD73 inhibitor, a series of biochemical and cell-based assays should be performed.
Recombinant Enzyme Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of the compound against purified recombinant CD73 from different species (e.g., human, mouse, rat, cynomolgus monkey).
Methodology:
-
Enzyme Source: Obtain commercially available or in-house expressed and purified recombinant CD73 enzymes for each species of interest.
-
Assay Principle: The assay measures the enzymatic activity of CD73 by detecting the amount of phosphate or adenosine produced from the substrate AMP. A common method is the Malachite Green Phosphate Assay.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2).
-
Add a fixed concentration of the recombinant CD73 enzyme to the wells of a microplate.
-
Add serial dilutions of the inhibitor (e.g., this compound) to the wells.
-
Initiate the reaction by adding a specific concentration of the substrate, AMP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent (e.g., Malachite Green reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CD73 Activity Assay
Objective: To evaluate the inhibitory activity of the compound on endogenous CD73 expressed on the surface of cells from different species.
Methodology:
-
Cell Lines: Use cell lines that endogenously express CD73 from the species of interest (e.g., human, mouse, rat cancer cell lines).
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with a reaction buffer.
-
Add serial dilutions of the inhibitor to the cells and pre-incubate.
-
Add AMP to initiate the reaction.
-
After incubation, collect the supernatant to measure the amount of adenosine produced using a suitable method like HPLC-MS/MS.
-
-
Data Analysis: Determine the IC50 values as described for the recombinant enzyme assay.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a CD73 inhibitor.
References
A Researcher's Guide to Evaluating CD73 Inhibitors: A Comparative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility and comparative efficacy of CD73 inhibitors. While direct experimental data for a specific compound, herein referred to as CD73-IN-14, is not publicly available, this document outlines the essential experiments, data presentation formats, and key comparative metrics using established CD73 inhibitors, AB680 (a small molecule inhibitor) and Oleclumab (a monoclonal antibody), as illustrative examples.
The CD73-Adenosine Pathway: A Key Immunosuppressive Axis in Cancer
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME). It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3][4][5][6] Extracellular adenosine, in turn, acts as a potent immunosuppressive molecule, dampening the anti-tumor immune response and promoting tumor growth, angiogenesis, and metastasis.[1][3][5][7] The canonical pathway involves the dephosphorylation of ATP to AMP by CD39, followed by the action of CD73.[3][6] The immunosuppressive signaling is primarily mediated through adenosine receptors, such as A2A and A2B receptors, on various immune cells.[8]
Below is a diagram illustrating the CD73 signaling pathway.
Caption: The CD73 signaling pathway in the tumor microenvironment.
Comparative Data of CD73 Inhibitors
To objectively evaluate a novel CD73 inhibitor like this compound, its performance should be benchmarked against well-characterized alternatives. The following tables summarize the types of quantitative data that are essential for such a comparison, populated with representative data for AB680 and Oleclumab where available in the public domain.
Table 1: In Vitro Enzymatic and Cell-Based Activity
| Parameter | This compound | AB680 | Oleclumab (MEDI9447) |
| Target | Human CD73 | Human & Mouse CD73 | Human CD73 |
| Inhibitor Type | (Presumed Small Molecule) | Small Molecule | Monoclonal Antibody |
| Enzymatic IC50 | Data not available | Sub-nanomolar | 0.24 nmol/L (IC90)[9] |
| Cell-Based IC50 | Data not available | Sub-nanomolar (in human and mouse T-cells)[10] | Potent inhibition of adenosine formation in various cell lines[9] |
| Mechanism of Action | Data not available | Reversible, selective inhibitor[11] | Potently and selectively inhibits catalytic activity via steric blocking and inter-CD73 dimer crosslinking[12] |
Table 2: Preclinical In Vivo Efficacy
| Parameter | This compound | AB680 | Oleclumab (MEDI9447) |
| Animal Model | Data not available | Syngeneic mouse tumor models (e.g., B16F10)[10] | Syngeneic mouse tumor models (e.g., CT26 colon cancer)[13] |
| Monotherapy Efficacy | Data not available | Promoted antitumor immunity[10] | Significantly inhibited tumor growth[13] |
| Combination Therapy | Data not available | Enhanced anti-tumor activity with anti-PD-1[10] | Enhanced activity with anti-PD-1 and anti-CTLA-4[12] |
| Pharmacodynamic Effects | Data not available | Reversed adenosine-mediated immunosuppression[10] | Increased activated CD8+ lymphocytes in the TME[13] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | AB680 | Oleclumab (MEDI9447) |
| Administration Route | Data not available | Intravenous[10][11] | Intravenous[12][14] |
| Half-life | Data not available | Long half-life in preclinical species and humans[10][11] | Data from clinical trials suggest suitability for Q2W dosing[12][14] |
| Clinical Phase | Data not available | Phase 1/1b trials[10][15] | Phase I trials completed[12][14] |
Experimental Protocols for Reproducibility
Detailed and standardized experimental protocols are paramount for ensuring the reproducibility of results. Below are methodologies for key experiments used to characterize CD73 inhibitors.
CD73 Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic function of CD73. A common method is the malachite green colorimetric assay, which detects the release of inorganic phosphate from the hydrolysis of AMP.
Caption: Workflow for a colorimetric CD73 enzymatic activity assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound). Prepare a solution of recombinant human CD73 enzyme and the substrate, adenosine monophosphate (AMP), in an appropriate assay buffer.
-
Reaction Incubation: In a 96-well or 384-well plate, add the CD73 enzyme, the test inhibitor at various concentrations, and initiate the reaction by adding AMP. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and add a malachite green-based reagent that forms a colored complex with the free phosphate generated from AMP hydrolysis.
-
Data Acquisition: Measure the absorbance of the solution using a plate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Note: Luminescence-based assays that measure the depletion of AMP or the production of adenosine are also widely used and offer high sensitivity.[1][16]
Cell-Based CD73 Activity Assay
This assay measures the inhibition of CD73 on the surface of cancer cells, providing a more physiologically relevant assessment.
Caption: Workflow for a cell-based CD73 activity assay.
Protocol:
-
Cell Culture: Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells).
-
Inhibitor Treatment: Seed the cells in a multi-well plate and treat with varying concentrations of the test inhibitor.
-
Substrate Addition: Add AMP to the cell culture medium.
-
Incubation: Incubate the cells for a defined period to allow for the conversion of AMP to adenosine.
-
Sample Collection and Analysis: Collect the cell culture supernatant and quantify the concentration of adenosine using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC50 value of the inhibitor in this cell-based system.
In Vivo Efficacy Studies in Syngeneic Mouse Models
These studies are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of a CD73 inhibitor in a system with a competent immune system.
Caption: Workflow for an in vivo efficacy study in a syngeneic mouse model.
Protocol:
-
Animal Model: Use a syngeneic mouse model, where the tumor cell line and the mouse strain are immunologically compatible (e.g., CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, test inhibitor as a monotherapy, and in combination with other immunotherapies like anti-PD-1 antibodies.
-
Monitoring: Measure tumor volume regularly and monitor the overall health of the animals.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors and analyze the tumor microenvironment for changes in immune cell populations (e.g., increased CD8+ T cells, decreased regulatory T cells), and for target engagement (i.e., inhibition of adenosine production in the TME).
By following these standardized protocols and generating comprehensive, quantitative data, researchers can rigorously evaluate the performance of novel CD73 inhibitors like this compound and objectively compare them to existing alternatives, thereby accelerating the development of new and effective cancer immunotherapies.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Arcus Biosciences to Present Preliminary Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer at ASCO-GI Symposium - BioSpace [biospace.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule CD73 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. A key emerging target in this field is CD73 (ecto-5'-nucleotidase), an enzyme pivotal in generating immunosuppressive adenosine within the tumor microenvironment. The inhibition of CD73 presents a promising strategy to restore anti-tumor immunity. This guide provides a detailed head-to-head comparison of leading small molecule CD73 inhibitors in clinical and preclinical development, supported by experimental data and detailed methodologies.
This comparative guide focuses on the performance of several notable small molecule CD73 inhibitors: Quemliclustat (AB680), LY3475070, and ATG-037 (CB-708). While PT199 (Mavrostobart) is a monoclonal antibody, it is included in the clinical trial comparison for its relevance as a CD73-targeting therapeutic.
The CD73 Signaling Pathway in Cancer
CD73 is a cell-surface enzyme that plays a crucial role in the purinergic signaling pathway, which regulates immune responses. In the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by CD39 to adenosine monophosphate (AMP), which is then converted by CD73 into adenosine. Adenosine binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the cytotoxic activity of immune cells against cancer.
Comparative Analysis of Preclinical Data
The following table summarizes the available preclinical data for the selected small molecule CD73 inhibitors, focusing on their in vitro potency.
| Inhibitor | Target | IC50 | Ki | Assay Method | Reference |
| Quemliclustat (AB680) | Human CD8+ T-cell CD73 | < 0.01 nM | 5 pM | AMP hydrolysis on human T-cells | [1][2][3][4] |
| LY3475070 | CD73 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5][6] |
| ATG-037 (CB-708) | CD73 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
Overview of Clinical Trials
The clinical development of these CD73 inhibitors is rapidly progressing, with several ongoing trials evaluating their safety and efficacy, both as monotherapies and in combination with other anti-cancer agents.
| Inhibitor | Trial Identifier | Phase | Status | Interventions | Key Findings/Objectives |
| Quemliclustat (AB680) | NCT04104672 (ARC-8) | Phase 1/1b | Active, not recruiting | Quemliclustat + Gemcitabine + Nab-paclitaxel +/- Zimberelimab | Encouraging clinical activity in first-line metastatic pancreatic cancer. Median OS of 15.7 months with 100 mg quemliclustat-based regimens.[8][9][10][11][12] |
| LY3475070 | NCT04148937 | Phase 1 | Active, not recruiting | LY3475070 +/- Pembrolizumab | To determine a safe dose of LY3475070 alone and in combination with pembrolizumab in advanced solid tumors.[5][13][14][15][16] |
| ATG-037 (CB-708) | STAMINA-01 | Phase 1/1b | Ongoing | ATG-037 +/- Pembrolizumab | Encouraging efficacy in CPI-resistant melanoma (ORR 36.4%, DCR 100%) and NSCLC (ORR 22%, DCR 67%).[17] |
| PT199 (Mavrostobart) | NCT05431270 (MORNINGSTAR) | Phase 1/2 | Recruiting | Mavrostobart +/- PD-1 inhibitor or Chemotherapy | To evaluate safety, tolerability, and preliminary efficacy in advanced solid tumors.[18][19][20][21][22][23][24][25][26] |
Experimental Methodologies
General Experimental Workflow for CD73 Inhibitor Screening
The evaluation of small molecule CD73 inhibitors typically follows a standardized workflow, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess activity in a more physiological context, and culminating in in vivo studies to evaluate efficacy and pharmacokinetics in animal models.
Key Experimental Protocols
1. CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[4][27][28][29][30][31]
-
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) as substrate
-
Test inhibitors at various concentrations
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM NaCl, 0.25 mM DTT, 0.005% Triton X-100)
-
Malachite Green reagent
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant CD73 enzyme to the assay buffer.
-
Add the test compounds to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding AMP to a final concentration near its Km value.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
After a short incubation at room temperature for color development, measure the absorbance at approximately 630 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
2. Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells, thereby preventing the production of adenosine.
-
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Test inhibitors at various concentrations
-
AMP as substrate
-
Cell culture medium
-
Method for detecting adenosine (e.g., LC-MS/MS or a coupled enzymatic assay)
-
-
Procedure:
-
Seed the CD73-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with a buffer suitable for the CD73 reaction.
-
Add the test compounds at various concentrations and pre-incubate.
-
Add AMP to initiate the reaction.
-
Incubate for a defined period at 37°C.
-
Collect the supernatant and measure the concentration of adenosine produced.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
-
3. In Vivo Tumor Models
Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of CD73 inhibitors.[32][33][34][35]
-
Procedure:
-
Implant a CD73-expressing murine cancer cell line (e.g., MC38) subcutaneously into immunocompetent mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the CD73 inhibitor (and any combination agents) according to the desired dosing schedule and route.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, tumors and immune cell populations can be harvested for pharmacodynamic analysis (e.g., measuring adenosine levels, assessing immune cell infiltration and activation).
-
Conclusion
The development of small molecule CD73 inhibitors represents a significant advancement in cancer immunotherapy. Quemliclustat (AB680) has demonstrated notable potency in preclinical studies and promising clinical activity, particularly in pancreatic cancer. LY3475070 and ATG-037 (CB-708) are also advancing through clinical trials, with early data suggesting their potential in treating various solid tumors, including those resistant to checkpoint inhibitors. The diverse chemical scaffolds and mechanisms of action of these inhibitors underscore the intensive research efforts in this area. The provided experimental protocols offer a foundational framework for the continued evaluation and comparison of novel CD73 inhibitors, which will be crucial for identifying the most effective therapeutic strategies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antengene and Calithera Biosciences Enter into Worldwide Exclusive License Agreement to Develop and Commercialize CD73 Inhibitor CB-708 (ATG-037) [prnewswire.com]
- 8. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 9. A Study to Evaluate the Safety and Tolerability of AB680 in Participants With Gastrointestinal Malignancies [clin.larvol.com]
- 10. ARC-8: Phase I/Ib study to evaluate safety and tolerability of AB680 + chemotherapy + zimberelimab (AB122) in patients with treatment-naive metastatic pancreatic adenocarcinoma (mPDAC). - ASCO [asco.org]
- 11. s202.q4cdn.com [s202.q4cdn.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Clinical Trial: NCT04148937 - My Cancer Genome [mycancergenome.org]
- 14. ichgcp.net [ichgcp.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. NCT04148937 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 17. Antengene to Present Latest Clinical Results from Two Studies in CPI-resistant Solid Tumors at ASCO 2025 [prnewswire.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Facebook [cancer.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. biotechhunter.com [biotechhunter.com]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Phanes Therapeutics' anti-CD73 antibody patent granted in the US [prnewswire.com]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. researchgate.net [researchgate.net]
- 26. phanesthera.com [phanesthera.com]
- 27. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Assay in Summary_ki [bdb99.ucsd.edu]
- 31. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. tandfonline.com [tandfonline.com]
- 34. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of CD73 Inhibitors in Cancer Cell Lines: A Comparative Guide
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment (TME), playing a pivotal role in adenosine-mediated immunosuppression. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to a TME that is hostile to anti-tumor immunity. Consequently, the development of CD73 inhibitors is a burgeoning area of cancer immunotherapy research. This guide provides a comparative overview of the efficacy of the investigational small molecule CD73-IN-14 against other prominent CD73 inhibitors, supported by available experimental data.
Overview of CD73 Inhibitors
CD73 inhibitors can be broadly categorized into two main classes: small molecules and monoclonal antibodies. Small molecule inhibitors, such as AB680 (Quemliclustat), offer the advantages of oral bioavailability and potentially better tumor penetration. Monoclonal antibodies, including Oleclumab (MEDI9447) and CPI-006, provide high specificity and prolonged target engagement.
This compound: Information regarding the specific efficacy of this compound in different cancer cell lines is not publicly available at the time of this publication. This compound is likely an investigational molecule in early-stage development, and data remains proprietary.
AB680 (Quemliclustat): AB680 is a potent, reversible, and selective small-molecule inhibitor of human CD73.[1][2] Preclinical studies have demonstrated its ability to effectively block CD73 enzymatic activity, leading to the restoration of T-cell proliferation and cytokine secretion that are dampened by adenosine.[3][4] In a preclinical mouse model of melanoma, AB680 inhibited CD73 in the TME and enhanced the antitumor activity of PD-1 blockade.[3]
Oleclumab (MEDI9447): Oleclumab is a human monoclonal antibody that targets CD73.[5] By binding to CD73, Oleclumab blocks the production of adenosine, thereby aiming to reduce immunosuppression within the tumor microenvironment.[5] Preclinical models have shown that combining Oleclumab with other immunotherapies, such as PD-1/PD-L1 inhibitors, can enhance anti-tumor activity.[6]
CPI-006: CPI-006 is a humanized monoclonal antibody that targets a specific site on CD73.[7] Preclinical and early clinical data suggest that CPI-006 has a unique mechanism of action that includes the activation of B cells and the induction of a humoral immune response, in addition to blocking adenosine production.[7]
Comparative Efficacy Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of these inhibitors across a range of cancer cell lines is crucial for a direct comparison of their potency. While specific IC50 values for this compound are unavailable, the following table summarizes the available data for the comparator inhibitors.
| Inhibitor | Type | Target | Ki | IC50 | Cancer Cell Line(s) | Reference(s) |
| This compound | Small Molecule | CD73 | Not Available | Not Available | Not Available | N/A |
| AB680 (Quemliclustat) | Small Molecule | CD73 | 5 pM | Subnanomolar | Human and Mouse T-cells | [2][3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | Not Available | Not Available | Colon, Prostate, Breast (in vivo) | [6] |
| CPI-006 | Monoclonal Antibody | CD73 | Not Available | Not Available | Not specified in vitro | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of CD73 inhibitors.
CD73 Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the conversion of AMP to adenosine by CD73.
-
Reagents and Materials: Recombinant human CD73 enzyme, Adenosine Monophosphate (AMP), CD73 assay buffer, Malachite Green-based phosphate detection reagent.
-
Procedure:
-
Prepare a reaction mixture containing the CD73 enzyme in the assay buffer.
-
Add the test inhibitor (e.g., this compound, AB680) at various concentrations.
-
Initiate the enzymatic reaction by adding AMP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
-
Cell-Based Adenosine Production Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring adenosine production by cancer cells.
-
Cell Culture: Culture cancer cell lines known to express CD73 (e.g., MDA-MB-231 breast cancer, various colon cancer lines).
-
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the CD73 inhibitor at different concentrations.
-
Add AMP to the cell culture medium.
-
Incubate for a defined period.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available adenosine assay kit.[8][9]
-
Determine the IC50 of the inhibitor based on the reduction in adenosine production.
-
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: CD73 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for CD73 Inhibitor Evaluation.
References
- 1. Small molecular CD73 inhibitors: Recent progress and future perspectives (2023) | Gong-hui Ge | 4 Citations [scispace.com]
- 2. arcusbio.com [arcusbio.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corvuspharma.com [corvuspharma.com]
- 8. Adenosine production by human B cells and B cell–mediated suppression of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of CD73 Inhibitors: A Comparative Guide
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in the tumor microenvironment by generating immunosuppressive adenosine. This guide provides a comparative overview of the in vivo efficacy of three prominent CD73 inhibitors: AB680 (Quemliclustat), a small molecule inhibitor, and Oleclumab (MEDI9447) and CPI-006, both monoclonal antibodies. The data presented here are compiled from various preclinical studies, offering insights into their anti-tumor activities across different cancer models.
The CD73-Adenosine Signaling Pathway
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, extracellular ATP, released from dying tumor cells, is converted to AMP by CD39.[2] The subsequent production of adenosine by CD73 leads to the activation of adenosine receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells.[2][3] This signaling cascade suppresses immune cell activation, proliferation, and effector functions, thereby allowing cancer cells to evade immune surveillance.[4]
AB680 (Quemliclustat)
AB680 is a potent and selective small-molecule inhibitor of CD73.[5] Preclinical studies have demonstrated its ability to reverse adenosine-mediated immune suppression and promote anti-tumor immunity.[6][7]
In Vivo Efficacy Data
| Tumor Model | Treatment Regimen | Key Findings | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) (syngeneic) | AB680 (10 mg/kg, IP) in combination with radiofrequency ablation (RFA) | Sustained tumor growth impairment up to 10 days post-RFA. Increased tumor necrosis and anti-tumor immunity. | [8] |
| B16F10 Melanoma (syngeneic) | AB680 (10 mg/kg, s.c., daily) | Significant reduction in tumor growth compared to vehicle. | [9] |
| B16F10 Melanoma (syngeneic) | AB680 (10 mg/kg, s.c., daily) + anti-PD-1 (2.5 mg/kg, IP, every 3 days) | Enhanced tumor growth inhibition compared to either agent alone. Increased frequency of tumor-infiltrating CD8+ T cells. | [9] |
Experimental Protocol: B16F10 Melanoma Model[9]
-
Animal Model: Female C57BL/6 mice.
-
Cell Line: 3 x 105 B16F10 melanoma cells.
-
Implantation: Subcutaneous injection into the right flank.
-
Treatment:
-
Single-agent: AB680 (10 mg/kg in 1% HPMC) or vehicle administered subcutaneously daily, starting on the day of tumor implantation.
-
Combination: Once tumors reached approximately 50 mm³, mice were randomized. Treatment consisted of anti-PD-1 (2.5 mg/kg) administered intraperitoneally every 3 days for four doses, with or without daily subcutaneous administration of AB680 (10 mg/kg).
-
Oleclumab (MEDI9447)
Oleclumab is a human monoclonal antibody that inhibits CD73 activity.[10][11] It has been investigated in various preclinical models, often in combination with other immunotherapies or standard-of-care treatments.[10][12]
In Vivo Efficacy Data
| Tumor Model | Treatment Regimen | Key Findings | Reference(s) |
| CT26 Colorectal Cancer (syngeneic) | Murine surrogate of Oleclumab + anti-PD-L1 + 5-FU/Oxaliplatin | Enhanced complete tumor responses and improved survival compared to chemotherapy alone. | [10][13] |
| MCA205 Sarcoma (syngeneic) | Murine surrogate of Oleclumab + anti-PD-L1 + 5-FU/Oxaliplatin | Significantly improved survival and complete responses. Efficacy was dependent on CD8+ T cells. | [10][13] |
| 4T1.2 Breast Cancer (syngeneic) | Anti-CD73 mAb | Inhibition of primary tumor growth and spontaneous metastasis. | [1] |
Experimental Protocol: CT26 Colorectal Cancer Model[10][13]
-
Animal Model: Female BALB/c mice.
-
Cell Line: CT26 colorectal carcinoma cells.
-
Implantation: Subcutaneous implantation of tumor cells.
-
Treatment: A murine surrogate of Oleclumab was used in combination with an anti-PD-L1 antibody and a 5-Fluorouracil and Oxaliplatin (5-FU/OHP) chemotherapy regimen.
-
Endpoint Analysis: Tumor growth was monitored, and survival was assessed. Tumors were also analyzed by imaging mass cytometry and RNA sequencing to evaluate changes in the tumor microenvironment.
CPI-006
CPI-006 is a humanized monoclonal antibody designed to react with a specific site on CD73, leading to both inhibition of adenosine production and immunomodulatory activity.[14]
In Vivo Efficacy Data
| Tumor Model | Treatment Regimen | Key Findings | Reference(s) |
| MDA-MB-231 Breast Cancer (xenograft) | CPI-006 (10 mg/kg, daily) | Data on tumor growth inhibition from publicly available preclinical studies is limited. Clinical data shows tumor regression in some patients. | [14] |
Experimental Protocol: MDA-MB-231 Xenograft Model[17][18][19]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Implantation: Subcutaneous injection of MDA-MB-231 cells, often in a mixture with Matrigel to support tumor formation.
-
Treatment: Dosing with CPI-006 has been described in presentations, for instance at 10 mg/kg daily.[14]
-
Endpoint Analysis: Tumor volume is measured regularly with calipers.
Comparative Summary and Conclusion
-
AB680 has demonstrated robust single-agent and combination efficacy in syngeneic models, with clear evidence of immune modulation, including increased CD8+ T cell infiltration.
-
Oleclumab , tested as a murine surrogate, shows significant promise in combination with chemotherapy and checkpoint inhibitors, leading to complete responses and improved survival in immunologically "hot" tumor models.
-
CPI-006 has shown immunomodulatory activity in clinical settings, with evidence of B-cell activation and tumor regression in some patients. Detailed quantitative preclinical data on its in vivo efficacy in tumor growth inhibition is less prevalent in the reviewed literature.
References
- 1. pnas.org [pnas.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. corvuspharma.com [corvuspharma.com]
Safety Operating Guide
Navigating the Safe Disposal of CD73-IN-14: A Procedural Guide
In the dynamic landscape of pharmaceutical research, the safe handling and disposal of novel chemical entities are paramount. For researchers and drug development professionals working with CD73-IN-14, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal, drawing upon best practices for handling potent, non-characterized research compounds.
It is imperative to treat this compound as a potentially hazardous substance in the absence of definitive safety data. The following procedures are based on a conservative approach to ensure the safety of laboratory personnel and compliance with environmental regulations.
Quantitative Data for Handling Potent Small Molecule Inhibitors
The table below summarizes general handling and storage recommendations applicable to potent, non-characterized small molecule inhibitors like this compound. These are general guidelines and should be supplemented by institution-specific protocols.
| Parameter | Guideline |
| Exposure Controls | |
| Occupational Exposure Limit (OEL) | Not established. Assume a low OEL and handle with high containment. |
| Engineering Controls | Use in a certified chemical fume hood or other ventilated enclosure. Ensure negative pressure to prevent escape of powders or aerosols. |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Consider double-gloving for handling the pure compound. |
| Respiratory Protection | Not typically required if handled in a fume hood. If weighing or transferring powder outside of a contained system, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) may be necessary. Consult your institution's Environmental Health and Safety (EHS) department. |
| Storage | |
| Temperature | Store in a cool, dry, and well-ventilated area. Refer to any supplier recommendations for specific temperature requirements (e.g., -20°C or 4°C). |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocol for the Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound in both solid and solution forms.
1. Personal Protective Equipment (PPE) and Preparation: 1.1. Don appropriate PPE as outlined in the table above. 1.2. Ensure a designated waste container for "Potent Pharmaceutical Waste" or "Chemical Waste" is available in the laboratory. This container should be clearly labeled and in good condition. 1.3. Have a chemical spill kit readily accessible.
2. Disposal of Solid this compound: 2.1. Carefully transfer any unwanted solid this compound into a primary waste container, such as a vial or a sealable bag. 2.2. Minimize the generation of dust by performing the transfer in a chemical fume hood. 2.3. Securely seal the primary container. 2.4. Place the sealed primary container into the designated "Potent Pharmaceutical Waste" or "Solid Chemical Waste" container. 2.5. Decontaminate any surfaces or equipment that came into contact with the solid compound using an appropriate solvent (e.g., 70% ethanol, followed by water), and dispose of the cleaning materials as hazardous waste.
3. Disposal of this compound Solutions: 3.1. Do not dispose of solutions containing this compound down the drain. 3.2. Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled "Liquid Chemical Waste" container. 3.3. The waste container should be made of a material compatible with the solvent used (e.g., glass or polyethylene). 3.4. Ensure the waste container is properly labeled with the chemical name ("this compound"), the solvent(s), and the approximate concentration.
4. Final Disposal and Waste Pickup: 4.1. When the waste container is full (typically no more than 80% capacity), securely close it. 4.2. Store the sealed waste container in a designated satellite accumulation area within the laboratory. 4.3. Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department according to their established procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Personal protective equipment for handling CD73-IN-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the research chemical CD73-IN-14. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is an inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, which plays a significant role in the tumor microenvironment by producing immunosuppressive adenosine.[1][2][3][4][5][6] As with any research chemical, it is imperative to handle this compound with care, employing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the "last line of defense" against chemical exposure in the laboratory.[7] The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work to protect from flying particles. Must be ANSI Z87.1 compliant.[8] |
| Chemical Splash Goggles | Required when there is a splash hazard, such as when preparing solutions or transferring the compound.[8][9] | |
| Face Shield | Should be worn in conjunction with safety glasses or goggles during activities with a significant splash potential.[8][9][10] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[10] Gloves should be inspected before use and removed immediately after known contact with the chemical. Double-gloving is recommended for added protection.[10][11] |
| Body Protection | Laboratory Coat | Standard cotton or poly/cotton lab coats are required for all wet lab work to protect skin and clothing.[9][11] |
| Flame-Resistant Lab Coat | Recommended if working with flammable solvents during the preparation of this compound solutions.[8] | |
| Respiratory Protection | Chemical Fume Hood | All work with solid (powder) or volatile solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | May be required for certain high-risk procedures or in the event of a spill. Use requires individual assessment and training.[9][11] |
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation: All weighing and solution preparation should be performed in a chemical fume hood. Use non-sparking tools if flammable solvents are present.[12]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]
Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[12]
-
Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
PPE: Wear all recommended PPE during the cleanup process.
Disposal Plan:
-
Waste Identification: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow and Hazard Mitigation
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for identifying and mitigating potential hazards.
References
- 1. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
